Palladium;tricyclohexylphosphanium
Description
Historical Context and Evolution of Palladium Catalysis in Organic Synthesis
The journey of palladium catalysis began in the mid-20th century, with one of the earliest significant industrial applications being the Wacker process, which oxidizes ethylene (B1197577) to acetaldehyde (B116499) using a palladium catalyst. nobelprize.orgnih.gov This discovery highlighted the potential of palladium to mediate complex organic transformations. nobelprize.org The latter half of the century saw a dramatic expansion in the use of transition metals, especially palladium, for the formation of carbon-carbon bonds, a fundamental process in creating the molecular frameworks of everything from pharmaceuticals to advanced materials. nobelprize.orgcaltech.edu
A pivotal moment in the history of palladium catalysis was the development of cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. nobelprize.org Their work on what are now known as the Heck, Negishi, and Suzuki reactions provided chemists with powerful and versatile tools for synthesizing complex organic molecules. nobelprize.org These reactions are prized for their reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. nobelprize.org The success and broad applicability of these methods are largely dependent on the palladium catalyst, whose reactivity is intricately controlled by the supporting ligands. caltech.edunih.gov
Role of Ligand Design in Modulating Palladium Reactivity and Selectivity
Ligands are crucial components in homogeneous transition metal catalysis as their coordination to the metal center directly alters its structure and reactivity. nih.gov The design and selection of ligands can influence the outcome of a catalytic reaction in several profound ways:
Reactivity and Substrate Scope: Ligands can change the activation energy of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. nih.govacs.org For instance, strongly σ-donating ligands can increase the electron density on the palladium center, facilitating the oxidative addition step and thereby expanding the range of substrates that can be used. nih.govacs.org
Selectivity: By modifying the steric and electronic environment around the metal, ligands can control the regioselectivity (where a reaction occurs on a molecule) and enantioselectivity (which stereoisomer is formed) of a transformation. nih.gov
Catalyst Stability: Well-designed ligands can protect the palladium center from degradation pathways, such as the formation of inactive palladium nanoparticles, thus extending the catalyst's lifetime. nih.gov
The development of new ligand scaffolds has been a primary driver in advancing palladium-catalyzed reactions, enabling the use of more challenging substrates and leading to the discovery of novel chemical transformations. acs.orgucla.eduresearchgate.net
Unique Steric and Electronic Properties of Tricyclohexylphosphine (B42057) in Palladium Coordination
Tricyclohexylphosphine, commonly abbreviated as PCy₃, is a tertiary phosphine (B1218219) with the formula P(C₆H₁₁)₃. wikipedia.orgchemeurope.com It is a white, crystalline solid at room temperature. researchgate.net Its prominence in organometallic chemistry and catalysis stems from its distinct steric and electronic profile. wikipedia.orgchemeurope.com
A key parameter used to quantify the steric bulk of a phosphine ligand is the Tolman cone angle (θ). This angle provides a measure of the physical space occupied by the ligand around the metal center. libretexts.org Tricyclohexylphosphine possesses a large cone angle of 170°. wikipedia.org
This significant steric hindrance has a direct impact on the coordination number of the palladium center, which is the number of ligands directly bonded to it. libretexts.org The bulkiness of PCy₃ often limits the number of phosphine ligands that can coordinate to the palladium atom, typically to just one or two. libretexts.org This can be advantageous in catalysis, as it can promote the formation of coordinatively unsaturated, highly reactive catalytic intermediates. nih.govacs.org For example, the steric bulk is thought to facilitate the crucial reductive elimination step in many cross-coupling cycles. nih.gov
Interactive Table 1: Comparison of Cone Angles for Common Phosphine Ligands
| Phosphine Ligand | Formula | Cone Angle (°) |
|---|---|---|
| Phosphine | PH₃ | 87 |
| Trimethylphosphine | PMe₃ | 118 |
| Triphenylphosphine (B44618) | PPh₃ | 145 |
| Tricyclohexylphosphine | PCy₃ | 170 |
| Tri-tert-butylphosphine (B79228) | P(t-Bu)₃ | 182 |
Data sourced from references wikipedia.orglibretexts.org. This table allows for sorting and filtering based on ligand name, formula, and cone angle.
The electronic properties of a phosphine ligand are described by its electron-donating ability, or basicity. A common measure of this is the pKa of the conjugate acid of the phosphine. Tricyclohexylphosphine is a highly basic ligand, with a pKa of 9.7. wikipedia.orgchemeurope.com This indicates that it is a strong σ-donor.
The high electron donicity of PCy₃ significantly influences the electronic state of the palladium center to which it is coordinated. By donating electron density to the metal, the ligand makes the palladium center more electron-rich. nih.gov This increased electron density has several important consequences for the catalyst's reactivity:
It enhances the nucleophilicity of Pd(0) complexes, which lowers the energy barrier for the oxidative addition of substrates like aryl halides, a critical step in many cross-coupling reactions. nih.govacs.org
It affects the redox potentials of the palladium center, influencing the ease with which it can move between different oxidation states (e.g., Pd(0) and Pd(II)), which is fundamental to its catalytic function. caltech.edursc.org While a direct quantitative correlation for all complexes is complex, the general principle holds that strong electron-donating ligands stabilize higher oxidation states of the metal, thereby influencing the feasibility of the oxidative addition and reductive elimination steps.
Interactive Table 2: Comparison of Basicity (pKa) for Common Phosphine Ligands
| Phosphine Ligand | Formula | pKa |
|---|---|---|
| Triphenylphosphine | PPh₃ | 2.73 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 8.43 |
| Trimethylphosphine | PMe₃ | 8.65 |
| Tricyclohexylphosphine | PCy₃ | 9.7 |
Data sourced from reference wikipedia.org. This table allows for sorting and filtering based on ligand name, formula, and pKa.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C36H68P2Pd+2 |
|---|---|
Molecular Weight |
669.3 g/mol |
IUPAC Name |
palladium;tricyclohexylphosphanium |
InChI |
InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2;/p+2 |
InChI Key |
JGBZTJWQMWZVNX-UHFFFAOYSA-P |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.[Pd] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Palladium Tricyclohexylphosphine Complexes
Synthesis of Defined Palladium(0)-Tricyclohexylphosphine Complexes
The isolation of well-defined Palladium(0)-tricyclohexylphosphine complexes provides a direct route to the active catalytic species, offering advantages in terms of stoichiometry and reproducibility in catalytic applications.
Direct Synthesis Routes to Bis(tricyclohexylphosphine)palladium(0) (B1270768)
Bis(tricyclohexylphosphine)palladium(0) (Pd(PCy₃)₂) is a key Pd(0) complex that can be synthesized through several routes. One notably simple and efficient method involves the reduction of dichlorobis(tricyclohexylphosphine)palladium(II) ([PdCl₂(PCy₃)₂]). acs.orgacs.org This precursor, which can be prepared in quantitative yield from sodium tetrachloropalladate and tricyclohexylphosphine (B42057), serves as a stable starting material for the synthesis of the desired Pd(0) complex. acs.orgacs.org
Another synthetic approach utilizes the displacement of ligands from other Pd(0) precursors. For instance, Pd(PCy₃)₂ can be prepared from bis(trimethylsilyl)methylpalladium(II) and tricyclohexylphosphine, reportedly achieving a high yield of 95%. lookchem.com These direct methods provide access to a solid, characterizable Pd(0) source that can be used in various catalytic reactions. sigmaaldrich.comclearsynth.comstrem.com
Reductive Elimination Pathways for Palladium(0) Formation from Palladium(II) Precursors
The formation of active Pd(0) species from more stable and readily available Pd(II) precursors is a common and practical strategy. This transformation is typically achieved through reductive elimination from a Pd(II) intermediate. A general approach involves the reaction of a Pd(II) salt, such as palladium(II) acetate (B1210297) or palladium(II) chloride, with an excess of the phosphine (B1218219) ligand. youtube.comacs.org In a hypothetical mechanism, an organometallic reagent present in the reaction mixture can react with the Pd(II) complex to form a diaryl palladium species, which then undergoes reductive elimination to yield the Pd(0) complex and a biaryl byproduct. youtube.com
The nature of the Pd(II) precursor and the phosphine ligand can significantly influence the reduction process. For example, the reduction of Pd(OAc)₂ is generally faster than that of PdCl₂. rsc.org The stoichiometry between the palladium precursor and the phosphine ligand is also a critical factor. acs.org While an excess of phosphine can facilitate the reduction to Pd(0), different ratios can lead to the formation of other species, such as dinuclear Pd(I) complexes. acs.orgrsc.org Some Pd(II) precatalysts are specifically designed to undergo rapid reductive elimination to facilitate the generation of the target Pd(0) complex. rsc.org
In Situ Generation Strategies for Active Palladium(0) Species
The in situ generation of the active Pd(0) catalyst from a Pd(II) salt and the phosphine ligand immediately prior to or during the catalytic reaction is a widely employed and convenient method. rsc.orgchemrxiv.org This approach avoids the need to synthesize and handle potentially air-sensitive Pd(0) complexes separately.
The presence of a base is often crucial for the efficient in situ reduction of Pd(II) to Pd(0). The base can play multiple roles in this process. In combination with sources of hydride or other reducing agents, it can facilitate the reduction of the Pd(II) center, often with the concurrent oxidation of the phosphine ligand. rsc.org For instance, with Pd(OAc)₂, the presence of a base like 1,1,3,3-tetramethylguanidine (B143053) (TMG) can accelerate the reduction to Pd(0) even at room temperature. rsc.org The choice of base is important, as different bases can lead to varying reduction efficiencies. rsc.org In some systems, amine ligands themselves, in the presence of a base, can act as reducing agents for Pd(II) complexes through a sequence of β-hydrogen elimination and reductive elimination. acs.org
| Pd(II) Precursor | Ligand | Base | Solvent | Temperature (°C) | Pd(0) Conversion | Reference |
| Pd(OAc)₂ | PPh₃ | None | DMF | 60 | 100% | rsc.org |
| Pd(OAc)₂ | PPh₃ | TMG | DMF | 25 | 100% | rsc.org |
| PdCl₂(ACN)₂ | DPPP | TMG | DMF | 60 | No Reduction | rsc.org |
This table illustrates the effect of the base and palladium precursor on the in situ reduction to Pd(0), as determined by ³¹P NMR spectroscopy.
The polarity of the solvent can have a profound effect on the formation and nature of the active catalytic species. nih.gov In some palladium-catalyzed reactions, the selectivity for different reaction pathways can be inverted by changing from a nonpolar to a polar solvent. nih.gov This has been attributed to the ability of polar solvents to coordinate to the palladium center, potentially leading to different active species. rsc.org For example, computational and experimental studies suggest that in polar, coordinating solvents, an anionic palladium complex may be the active species, whereas in nonpolar, noncoordinating solvents, a neutral, monoligated palladium complex is favored. nih.govrsc.org The solvent's polarity can also influence the HOMO-LUMO gap of the chemical system, which in turn can affect its reactivity. rsc.org The choice of solvent can therefore be a critical parameter in optimizing catalytic performance by controlling the generation of the desired active palladium species. nih.govacs.org
Synthesis of Palladium(II)-Tricyclohexylphosphine Complexes
Palladium(II) complexes bearing tricyclohexylphosphine ligands are important as stable, air-insensitive precatalysts that can be readily reduced to the active Pd(0) species under catalytic conditions. A common and straightforward method for their synthesis is the reaction of a suitable palladium(II) salt with tricyclohexylphosphine.
A prime example is the synthesis of dichlorobis(tricyclohexylphosphine)palladium(II), [PdCl₂(PCy₃)₂]. This complex can be prepared in quantitative yield by treating sodium tetrachloropalladate (Na₂[PdCl₄]) with two equivalents of tricyclohexylphosphine in a solvent such as aqueous ethanol (B145695). acs.orgacs.org Although the reaction should be conducted under an inert atmosphere due to the air-sensitivity of PCy₃, the resulting [PdCl₂(PCy₃)₂] complex is stable in both the solid state and in solution, allowing for its isolation in air. acs.org This complex typically adopts a square planar geometry with the phosphine ligands in a trans arrangement. acs.org
Other palladium(II)-tricyclohexylphosphine complexes can be synthesized by reacting PCy₃ with different Pd(II) precursors. For instance, mixed-ligand complexes containing both tricyclohexylphosphine and an N-heterocyclic carbene (NHC) have been prepared and characterized, demonstrating the versatility of synthetic approaches to access diverse Pd(II) precatalysts. researchgate.net
| Complex Name | Formula | Precursors | Reference |
| Dichlorobis(tricyclohexylphosphine)palladium(II) | [PdCl₂(PCy₃)₂] | Na₂[PdCl₄], PCy₃ | acs.orgacs.org |
| Iodo(1,3-di-4-methoxyphenylimidazolin-2-ylidene)(tricyclohexylphosphine)palladium(II) | [Pd(IMeo)(PCy₃)I₂] | [Pd(IMeo)I₂]₂, PCy₃ |
This table summarizes the synthesis of representative Palladium(II)-Tricyclohexylphosphine complexes.
Preparation of Dichlorobis(tricyclohexylphosphine)palladium(II)
A notably straightforward and efficient method for synthesizing Dichlorobis(tricyclohexylphosphine)palladium(II), specifically the trans isomer, has been developed, avoiding the need for inert atmospheric conditions for isolation. acs.orgacs.org This procedure represents a significant improvement over previous methods that were often more complex or less efficient.
The synthesis involves the reaction of palladium(II) chloride (PdCl₂) with two equivalents of tricyclohexylphosphine (PCy₃) in an alcohol solvent, such as ethanol, at reflux. The product, trans-[PdCl₂(PCy₃)₂], precipitates from the reaction mixture as a crystalline solid and can be isolated in high yield by simple filtration. acs.orgacs.org The robustness of this method allows for the isolation to be performed in the air. acs.org This complex is a common precursor for other palladium-PCy₃ compounds, including the catalytically important Pd(0) species, Bis(tricyclohexylphosphine)palladium(0), which can be generated from it. acs.org
Table 1: Synthesis of trans-[PdCl₂(PCy₃)₂]
| Reactants | Solvent | Conditions | Yield |
|---|
Synthesis of Cationic Hydride Complexes Incorporating PCy₃
Cationic palladium hydride complexes containing the tricyclohexylphosphine ligand have been successfully synthesized. oup.com These compounds are of interest for their potential roles in various catalytic cycles. A series of complexes with the general formula [PdH(L)(PCy₃)₂]⁺BPh₄⁻, where L represents a neutral ligand such as pyridine, pyrazole, or imidazole, have been prepared. oup.com
The synthetic route starts from the precursor palladium hydride complex, PdH(NO₃)(PCy₃)₂, which is reacted with the desired neutral ligand (L) and a borate (B1201080) salt to yield the final cationic product. oup.com
Preparation of Silylpalladium Cations with PCy₃ Ligands
Room-temperature and solution-stable silylpalladium cations featuring PCy₃ ligands have been synthesized and characterized. nih.govacs.org These complexes, with the general formula [(PCy₃)₂Pd-SiR₃]⁺[B(C₆F₅)₄]⁻ (where SiR₃ can be SiMe₂Et or SiHEt₂), are prepared through the reaction of a palladium(0) precursor with a silylium (B1239981) reagent. nih.govacs.org
Spectroscopic analysis and ligand addition experiments indicate that these silylpalladium cations adopt a three-coordinate, T-shaped geometry in solution. nih.govacs.org These compounds have demonstrated the ability to activate and cleave C(sp³)–O bonds in dialkyl ethers, leading to the formation of cationic palladium-alkyl complexes. nih.gov
Synthesis of Mixed-Ligand Palladium Complexes (e.g., PCy₃ and NHC)
The synthesis of palladium complexes containing both a bulky phosphine like PCy₃ and an N-heterocyclic carbene (NHC) ligand allows for fine-tuning of the metal center's electronic and steric properties. acs.org These mixed-ligand complexes are often highly effective catalysts.
A common strategy for their synthesis is through ligand substitution. For example, a pre-existing mixed-ligand complex containing a more labile phosphine, such as triphenylphosphine (B44618) (PPh₃), can be reacted with PCy₃. The bulkier and more electron-donating PCy₃ displaces the PPh₃ to form the desired mixed PCy₃/NHC complex. acs.orgacs.org An example is the preparation of cis-[PdCl₂(L³)(PCy₃)] from cis-[PdCl₂(L³)(PPh₃)] (where L³ is 1,3-dibenzylimidazol-2-ylidene). acs.org Another general approach involves the substitution of other labile ligands, such as cyclooctadiene (COD) or dibenzylideneacetone (B150790) (dba), from a suitable palladium precursor in the presence of the NHC and PCy₃ ligands. wikipedia.org
Characterization Techniques for Palladium-Tricyclohexylphosphine Complexes
Advanced spectroscopic and diffraction methods are indispensable for the unambiguous characterization of these complexes, providing detailed insights into their structure, coordination, and behavior in solution.
Spectroscopic Analysis (e.g., ³¹P NMR for Ligand Coordination and Speciation)
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential tool for studying palladium-tricyclohexylphosphine complexes. magritek.com The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom, making it an excellent probe for ligand coordination, oxidation state, and complex speciation in solution. magritek.comrsc.org
Free tricyclohexylphosphine exhibits a ³¹P NMR signal at approximately 10.8 ppm. researchgate.net Upon coordination to a palladium(0) center, as in [Pd(PCy₃)₂], the signal shifts significantly downfield. rsc.org The number of coordinated phosphine ligands can also be determined; for instance, species like [Pd(PCy₃)₂] and [Pd(PCy₃)₃] can be identified at low temperatures. rsc.org Oxidation of the phosphine to tricyclohexylphosphine oxide results in a large downfield shift to around 47-55 ppm, which is useful for monitoring ligand degradation. magritek.com
Table 2: Representative ³¹P NMR Chemical Shifts
| Compound/Species | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Tricyclohexylphosphine (PCy₃) | 10.8 researchgate.net | Free ligand |
| [Pd(PCy₃)₂] | 42.5 rsc.org | In toluene (B28343) at -90 °C |
| [Pd(PCy₃)₃] | 31.7 (d), 10.0 (t) rsc.org | In toluene at -90 °C, complex pattern due to exchange |
| trans-[PdCl₂(PCy₃)₂] | 29.8 acs.org | Singlet resonance in CDCl₃ |
X-ray Crystallography for Structural Elucidation of Discrete Complexes
The crystal structure of trans-[PdCl₂(PCy₃)₂] reveals a square-planar geometry around the palladium atom, with the two bulky PCy₃ ligands in a trans arrangement and the two chloride ligands also trans to each other. acs.orgacs.org The Pd-P and Pd-Cl bond lengths are key parameters that inform on the nature of the metal-ligand bonding. This technique has also been crucial in confirming the structures of mixed-ligand Pd-NHC-PCy₃ complexes and various other palladium-phosphine derivatives. acs.orgmdpi.com
Table 3: Selected Crystallographic Data for trans-[PdCl₂(PCy₃)₂]
| Parameter | Value | Reference |
|---|---|---|
| Pd—P bond length | 2.3628(9) Å | acs.org |
| Pd—Cl bond length | 2.3012(9) Å | acs.org |
| P—Pd—P bond angle | 180° | acs.org |
| Cl—Pd—Cl bond angle | 180° | acs.org |
Coordination Chemistry and Structural Dynamics of Palladium Tricyclohexylphosphine Systems
Coordination Geometries and Ligand Exchange Processes
The coordination geometry of palladium complexes is a critical determinant of their reactivity, and this is profoundly influenced by the nature of the ligands. Palladium, particularly in its Pd(II) state, commonly adopts a square planar geometry. researchgate.netyoutube.com However, the coordination number and geometry can be flexible, with linear and trigonal planar geometries also being observed, especially for Pd(0) species. youtube.com The size of the central palladium atom allows for a higher coordination number compared to smaller metals in the same group, like nickel. youtube.com
The tricyclohexylphosphine (B42057) ligand is known for its significant steric bulk, which plays a crucial role in dictating the geometry and stability of the resulting palladium complexes. The cone angle of PCy3 is a measure of this steric hindrance. The exchange of ligands in and out of the palladium coordination sphere is a dynamic process fundamental to the catalytic cycle. This process can be influenced by the concentration of the phosphine (B1218219) ligand in the solution. For instance, at low temperatures and high PCy3 concentrations, tris-ligated species like [Pd(PCy3)3] can be dominant, while at lower ligand concentrations, the bis-ligated [Pd(PCy3)2] becomes the major species. rsc.org This equilibrium is a key factor in controlling the availability of the catalytically active species.
The coordination of ligands to the palladium center can also be a competitive process. For example, in dual-ligand systems, the relative coordination ability of the different ligands, such as PCy3 and a bipyridone ligand, can impact the catalytic activity. rsc.org Studies have shown that PCy3 can coordinate more strongly than other ligands, which can sometimes have a detrimental effect by reducing the concentration of other important catalytic species. rsc.org
Monomeric vs. Dimeric Palladium Species in Catalytic Cycles
In catalytic reactions, palladium-tricyclohexylphosphine systems can exist as either monomeric or dimeric species, and the equilibrium between these forms can be crucial for catalytic efficiency. While mononuclear palladium complexes are often considered the primary active species in many cross-coupling reactions, the formation of dinuclear or even larger palladium clusters has been observed and implicated in catalytic cycles. whiterose.ac.uk
For instance, the formation of dinuclear Pd(I) complexes has been noted as a potential pathway, particularly with bulky phosphine ligands. acs.org However, tricyclohexylphosphine, despite its size, tends to favor reactivity through bis-phosphine monomeric Pd(0) species and is less prone to forming dinuclear Pd(I) complexes compared to even bulkier phosphines like tri-tert-butylphosphine (B79228). acs.org
The nature of the palladium precursor and the reaction conditions can also influence the formation of different palladium species. For example, the reduction of Pd(II) precatalysts can lead to the formation of linear trinuclear palladium clusters, which have been identified as intermediates in the pathway from mononuclear Pd(II) species to palladium nanoparticles. whiterose.ac.uk These clusters have demonstrated catalytic activity in their own right, for example, in Suzuki-Miyaura cross-coupling reactions. whiterose.ac.uk The interconversion between monomeric and polynuclear species highlights the dynamic nature of the active catalyst under reaction conditions.
Influence of Ligand Ligation State on Reactivity (Mono- vs. Bis-phosphine Palladium Centers)
The number of phosphine ligands coordinated to the palladium center, known as the ligation state, has a profound impact on the reactivity of the catalyst. The equilibrium between mono-phosphine and bis-phosphine palladium species is a key control element in many catalytic cycles.
The steric bulk of the phosphine ligand is a major factor in determining the preferred ligation state. Bulky ligands like tricyclohexylphosphine can promote the formation of lower-coordinate, more reactive species. nih.gov The catalytically active species in many cross-coupling reactions is believed to be a 14-electron mono-phosphine palladium(0) complex, [Pd(L)], which is highly reactive in the oxidative addition step. The dissociation of a phosphine ligand from a bis-phosphine complex, [Pd(L)2], is often a prerequisite for the catalytic cycle to proceed.
The choice of phosphine ligand can directly influence whether a reaction proceeds through a mono- or bis-phosphine pathway. Tricyclohexylphosphine, for instance, tends to favor reactivity via bis-phosphine palladium species in certain reactions. acs.org In contrast, bulkier ligands like tri-tert-butylphosphine often promote reactivity through a mono-phosphine ligated palladium complex. acs.org This difference in the dominant catalytic pathway can lead to variations in reaction outcomes and selectivity. The ability to modulate the ligation state through ligand design is a powerful tool for controlling catalytic performance.
Interaction with Anions and Solvents in Solution-Phase Equilibrium
The nature of the solvent and the anions present in the reaction mixture can significantly influence the solution-phase equilibrium of palladium-tricyclohexylphosphine complexes and, consequently, their catalytic activity.
Solvents can play a direct role in the catalytic cycle, for example, by participating in the reduction of Pd(II) precatalysts to the active Pd(0) species. acs.org The solvent can also affect the solubility and stability of the various palladium complexes present in the reaction mixture. nih.gov
Mechanistic Foundations of Palladium Tricyclohexylphosphine Catalysis
Elementary Steps in Palladium-Catalyzed Reactions
The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-orchestrated sequence of elementary steps. For the palladium;tricyclohexylphosphanium system, the cycle typically commences with the oxidative addition of an organic electrophile to the low-valent palladium(0) center. This is followed by transmetalation, where an organometallic reagent transfers its organic moiety to the palladium(II) complex. The cycle culminates in reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.
Oxidative addition is a pivotal step in which the palladium(0) complex, typically in the form of Pd(PCy₃)₂, inserts into a carbon-halogen or other X-H bond. This process involves the oxidation of the palladium center from the 0 to the +2 oxidation state and the formation of two new bonds between the palladium and the fragments of the substrate.
The kinetics and thermodynamics of the oxidative addition of aryl halides to Pd(PCy₃)n complexes have been the subject of detailed investigations. These studies reveal a complex interplay between the nature of the aryl halide, the concentration of the phosphine (B1218219) ligand, and the reaction conditions.
Kinetic studies have shown that the mechanism of oxidative addition can vary depending on the halide. nih.govnih.gov For instance, the reaction of Pd(PCy₃)₂ with chlorobenzene (B131634) at 70°C in toluene (B28343) proceeds through a monoligated palladium species, as indicated by an inverse dependence of the rate constant on the concentration of PCy₃. nih.gov In contrast, the oxidative addition of iodobenzene (B50100) to Pd(PCy₃)₃ shows an inverse dependence on the phosphine concentration, suggesting that the reaction proceeds through the bisphosphine complex, L₂Pd(0). nih.gov The rate-limiting step for the oxidative addition of bromobenzene (B47551) is also believed to involve a bisphosphine species. nih.gov
Computational studies using density functional theory (DFT) have provided further insights into the energetics of these processes. rsc.org For the oxidative addition of phenyl bromide to a [Pd(PCy₃)n] catalyst, the Gibbs energy of activation for the monoligated pathway is calculated to be slightly lower than that for ligand loss from the bisligated complex, suggesting a competitive scenario. rsc.org The associative displacement pathway, where the aryl halide displaces a phosphine ligand from the bisligated complex, is predicted to have a significantly higher energy barrier due to steric hindrance. rsc.org
Table 1: Calculated Gibbs Energy Barriers for Oxidative Addition of PhBr to [Pd(PCy₃)n]
| Pathway | Transition State | Relative Gibbs Energy (kcal/mol) |
|---|---|---|
| Dissociative (Monoligated) | [Pd(PCy₃)(PhBr)]‡ | 22.7 |
| Ligand Dissociation | - | ~23.0 |
| Associative Displacement | [Pd(PCy₃)₂(PhBr)]‡ | 28.6 |
Data sourced from computational studies. rsc.org
The thermodynamics of the oxidative addition are also influenced by the electron-donating nature of the PCy₃ ligand. The electron-rich nature of the palladium center, enhanced by the PCy₃ ligand, generally favors the oxidative addition process. nih.gov
The substrate scope for oxidative addition to Pd(PCy₃)n complexes is broad, encompassing a variety of aryl halides. The reactivity of the aryl halide is strongly dependent on the nature of the halogen, following the general trend I > Br > Cl. nih.govnih.gov This trend is consistent with the bond dissociation energies of the carbon-halogen bonds.
Studies have demonstrated that less reactive chloroarenes tend to undergo oxidative addition through lower-coordinate palladium intermediates compared to the more reactive bromoarenes and iodoarenes. nih.govnih.gov For example, the oxidative addition of chlorobenzene to Pd(PCy₃)₂ proceeds via a monophosphine species, whereas iodobenzene reacts with the bisphosphine complex. nih.govnih.gov
The steric and electronic properties of the aryl halide also play a significant role. Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition, while electron-donating groups have the opposite effect. This is attributed to the stabilization of the electron-rich transition state. rsc.org
Table 2: Halide Effect on the Mechanism of Oxidative Addition to Pd(PCy₃)n
| Aryl Halide | Reacting Palladium Species | Mechanistic Feature |
|---|---|---|
| Phenyl Iodide | L₂Pd(0) (from Pd(PCy₃)₃) | Inverse dependence on [PCy₃] |
| Phenyl Bromide | Bisphosphine species | Zeroth-order or small dependence on [phosphine] |
| Phenyl Chloride | Monophosphine species | Inverse dependence on [PCy₃] |
Data compiled from kinetic studies. nih.govnih.gov
While the oxidative addition of aryl halides is the most common initiation step, Pd(PCy₃)n complexes can also activate other types of bonds. The oxidative addition of Si-H bonds in silanes to palladium(0) complexes is a crucial step in hydrosilylation and related reactions. nih.gov Mechanistic studies on the oxidative addition of silanes to a related dicyclohexylphosphinoethane-ligated palladium dimer suggest that the reaction proceeds through the dissociation of the dimer to a monomeric palladium complex, followed by the formation of a σ-complex intermediate, which is the rate-limiting step. nih.gov
The oxidative addition of phenols to palladium(0) complexes is less common but has been observed. This process is often facilitated by the presence of a base to deprotonate the phenol, forming a more reactive phenoxide species.
The stereochemical outcome of oxidative addition to palladium complexes can be a critical factor in stereoselective catalysis. For allylic substrates, the oxidative addition of palladium typically proceeds with an inversion of stereochemistry. reddit.com This means that the palladium complex attacks the face of the double bond opposite to the leaving group. This stereochemical course is relevant in reactions like the Tsuji-Trost allylic alkylation. While the general principle of inversion for allylic substrates is established, specific and detailed studies focusing solely on the stereochemical course of oxidative addition to various substrates with the Pd/PCy₃ system are not extensively documented in the provided search results. For aryl and vinyl halides, the oxidative addition is generally considered to be a concerted process, leading to a cis-addition product, although subsequent isomerization can occur.
Following oxidative addition, the resulting palladium(II) complex undergoes transmetalation. In this step, an organometallic reagent (R'-M) reacts with the Ar-Pd(II)-X species, transferring its organic group (R') to the palladium center and forming a diorganopalladium(II) complex (Ar-Pd(II)-R'). The halide (X) is transferred to the metal (M) of the organometallic reagent. youtube.comyoutube.com
The mechanism of transmetalation can be influenced by the nature of the organometallic reagent and the ligands on the palladium. For Suzuki-Miyaura coupling reactions, which utilize organoboron reagents, the transmetalation step often requires the presence of a base. youtube.com The base activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate species. This boronate then reacts with the palladium(II) complex. The process can sometimes involve an intermediate where the base, such as an alkoxide, first coordinates to the palladium, facilitating the subsequent transfer of the aryl group from the boron atom. youtube.com
The choice of the tricyclohexylphosphine (B42057) ligand can influence the rate and efficiency of the transmetalation step. The steric bulk of the PCy₃ ligand can create a more open coordination sphere around the palladium center, which may facilitate the approach of the organometallic reagent. However, excessive steric hindrance could also impede the reaction. The electron-donating nature of PCy₃ increases the electron density on the palladium, which can affect the Lewis acidity of the palladium center and its propensity to exchange ligands.
Transmetalation
Mechanisms in Suzuki-Miyaura Coupling (e.g., with Boronic Acids/Esters)
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, proceeds through a catalytic cycle involving a palladium(0) species, typically featuring tricyclohexylphosphine ligands. nih.govlibretexts.orgsigmaaldrich.com The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govyoutube.com
The cycle commences with the oxidative addition of an organic halide (R¹-X) to the electron-rich Pd(0) complex, often represented as Pd(PCy₃)₂. This step, which is frequently the rate-determining phase of the reaction, results in the formation of a square-planar palladium(II) intermediate, trans-Pd(R¹)(X)(PCy₃)₂. libretexts.orgnih.govthermofishersci.in The use of bulky, strongly σ-donating ligands like tricyclohexylphosphine increases the electron density on the palladium atom, thereby accelerating this crucial step. nih.govthermofishersci.in
Next, transmetalation occurs. In this phase, a base is required to activate the organoboron reagent (e.g., a boronic acid, R²-B(OH)₂). youtube.comyoutube.com The base converts the boronic acid into a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which then transfers its organic group (R²) to the palladium(II) center, displacing the halide (X). nih.govnih.gov This exchange forms a diarylpalladium(II) complex, cis-Pd(R¹)(R²)(PCy₃)₂. nih.gov An alternative pathway suggests that the base may first replace the halide on the palladium complex, which then facilitates an intramolecular transfer of the organic group from the boron atom. nih.gov
The final step is reductive elimination , where the two organic groups (R¹ and R²) on the palladium(II) complex couple to form the desired product (R¹-R²). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govyoutube.com The bulky nature of the tricyclohexylphosphine ligand also promotes this final step. thermofishersci.in
Transmetalation with Other Organometallic Reagents (e.g., Stannanes, Organozincs)
The versatility of palladium-tricyclohexylphosphine catalysts extends to cross-coupling reactions involving other organometallic reagents, such as organostannanes (Stille coupling) and organozincs (Negishi coupling).
Stille Coupling (Organostannanes): The catalytic cycle for the Stille reaction is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Simple palladium complexes with tricyclohexylphosphine have demonstrated high activity as catalysts, particularly for the coupling of challenging, deactivated aryl chlorides. rsc.org The transmetalation step, which is often rate-limiting, involves the transfer of an organic group from the organostannane to the arylpalladium(II) halide intermediate. wikipedia.org This is believed to happen via an associative mechanism, where the organostannane coordinates to the palladium complex before the group transfer occurs. wikipedia.org
Negishi Coupling (Organozincs): This reaction effectively couples organic halides with organozinc compounds, catalyzed by palladium complexes. wikipedia.org The mechanism follows the same fundamental pathway. youtube.comyoutube.com After the initial oxidative addition, the organozinc reagent transmetalates its organic moiety to the palladium(II) center, forming a zinc halide salt as a byproduct. wikipedia.orgyoutube.com The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the cross-coupled product. wikipedia.org The use of bulky trialkylphosphine ligands such as tricyclohexylphosphine has been shown to be highly effective in these couplings. acs.org
Role of Base in Transmetalation and Catalyst Activation
In many palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, the presence of a base is indispensable. libretexts.orgyoutube.com The primary role of the base is to activate the organoboron reagent. youtube.com It reacts with the boronic acid to form a more reactive tetracoordinate boronate anion. nih.govnih.gov This increased nucleophilicity of the organic group on the boron atom facilitates its transfer to the electrophilic palladium(II) center during the transmetalation step. nih.gov
Commonly employed bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and various hydroxides and alkoxides. nih.gov Beyond activating the nucleophile, the base can also participate in the regeneration of the active catalyst. For instance, if a Pd(II) precatalyst is used, the base can assist in its initial reduction to the catalytically active Pd(0) state, which is necessary to initiate the cycle. rsc.org
Reductive Elimination
Reductive elimination is the final, product-forming step in the catalytic cycle. slideshare.net In this elementary reaction, two ligands (R¹ and R²) bonded to the palladium(II) center couple and are expelled as the final product (R¹-R²). wikipedia.org Concurrently, the palladium center is reduced from the +2 to the 0 oxidation state, regenerating the active catalyst. nih.govslideshare.net For this reaction to proceed from a four-coordinate square planar complex, it is essential that the two groups destined for elimination are positioned cis (adjacent) to each other on the metal center. slideshare.netumb.edu
Factors Influencing Reductive Elimination Rates
The rate of reductive elimination is highly sensitive to several factors, including the nature of the ligands and the electronic properties of the coupling partners.
Ligand Effects: The properties of the ancillary phosphine ligands, such as tricyclohexylphosphine, have a profound impact.
Steric Bulk: Bulky ligands like PCy₃ generally accelerate reductive elimination. thermofishersci.inacs.org The significant steric hindrance destabilizes the four-coordinate Pd(II) intermediate, thereby lowering the activation energy barrier for the subsequent elimination step. acs.org This can favor a dissociative pathway where a ligand is lost to form a more reactive three-coordinate intermediate prior to elimination. acs.org
Electronic Properties: Electron-donating phosphines tend to increase the rate of reductive elimination. berkeley.edu
Substituent Effects: The electronic nature of the groups undergoing coupling is also critical.
For C-C bond formation, having coupling partners with opposing electronic characteristics (i.e., one electron-rich and one electron-poor) can facilitate faster reductive elimination. thermofishersci.in
In the case of C-O bond formation to create diaryl ethers, the reaction is faster when an electron-deficient aryl group is bound to the palladium. acs.org
Coordination Number: The coordination environment of the palladium center is a key determinant. Reductive elimination from three-coordinate palladium complexes is significantly faster than from their four-coordinate counterparts. berkeley.edu
Competing Side Reactions (e.g., Beta-Hydride Elimination)
Beta-hydride (β-hydride) elimination is a common competing reaction pathway in palladium catalysis, especially when the reaction involves alkyl groups that possess hydrogen atoms on the carbon atom beta to the palladium center. umb.edu This process involves the transfer of a β-hydrogen to the metal, which forms a palladium-hydride species and releases an alkene. nih.gov
This side reaction can be detrimental, leading to undesired byproducts and lower yields of the intended coupled product. However, the outcome of the competition between reductive elimination and β-hydride elimination can be influenced by the reaction conditions and ligand choice. In some systems, β-hydride elimination can be suppressed through the use of specific ligands or by the chelation of a coordinating group from the substrate, which can stabilize the alkylpalladium intermediate against elimination. organic-chemistry.org Conversely, in other catalytic processes like the Heck reaction or certain allene (B1206475) syntheses, β-hydride elimination is the desired, key product-forming step. nih.govdoaj.org
Identification and Characterization of Catalytic Intermediates
The catalytic cycles of palladium-tricyclohexylphosphine systems involve transient palladium(0) and palladium(II) intermediates. libretexts.org While their high reactivity makes direct observation challenging, a combination of spectroscopic methods, kinetic studies, and the isolation of stable analogues has provided significant insight into their structure and role.
Key intermediates that have been proposed or identified include:
Pd(0)L₂: The active catalyst, a 14-electron complex such as Pd(PCy₃)₂. uwindsor.ca
cis-[Pd(R)(X)L₂]: The initial product of oxidative addition. This species often rapidly isomerizes. libretexts.orguwindsor.ca
trans-[Pd(R)(X)L₂]: The more thermodynamically stable isomer of the oxidative addition product, which is often the species observed spectroscopically. libretexts.orguwindsor.ca
cis-[Pd(R)(R')L₂]: The diorganopalladium(II) intermediate formed after transmetalation, which is poised for reductive elimination. wikipedia.org
Characterization of these species relies heavily on techniques like ³¹P NMR spectroscopy, which is sensitive to the electronic and steric environment of the phosphine ligands. Stable precatalyst complexes, such as bis(tricyclohexylphosphine)palladium(II) dichloride ([PdCl₂(PCy₃)₂]), have been synthesized and fully characterized by methods including elemental analysis, infrared spectroscopy, ³¹P NMR, and X-ray crystallography, providing a clear picture of the catalyst's starting point. gychbjb.com Furthermore, in related systems, crucial three-coordinate intermediates have been successfully isolated and structurally characterized, confirming a T-shaped geometry and demonstrating their high reactivity towards reductive elimination. berkeley.edu
Catalytic Cycle Variations (e.g., Pd(0)/Pd(II), Pd(II)/Pd(IV), Pd(I)-Dimer)
Palladium catalysis does not follow a single, universal mechanism. Instead, several catalytic cycles are proposed to operate, with the Pd(0)/Pd(II) pathway being the most prevalent. However, cycles involving Pd(II)/Pd(IV) and Pd(I) dimers have also been identified and are gaining recognition for their unique reactivity.
Pd(0)/Pd(II) Catalytic Cycle
The most widely accepted mechanism for many cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Stille couplings, is the Pd(0)/Pd(II) cycle. vander-lingen.nlyoutube.com This cycle is typically initiated by the active catalyst, a low-coordinate Pd(0) species, often represented as L₂Pd(0) where L is the tricyclohexylphosphine ligand. thermofishersci.in
The key steps in this cycle are:
Transmetalation (for cross-coupling reactions): In reactions like Suzuki or Stille coupling, the next step involves the transfer of an organic group (R') from an organometallic reagent (e.g., organoboron or organotin compound) to the Pd(II) center, displacing the halide or triflate. This forms a new Pd(II) intermediate, L₂Pd(R)(R'). youtube.comthermofishersci.in
Reductive Elimination: The final step is the reductive elimination of the coupled product (R-R') from the L₂Pd(R)(R') intermediate. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com The steric bulk of the tricyclohexylphosphine ligand can destabilize the intermediate, promoting this elimination step. thermofishersci.in
Often, the active Pd(0) catalyst is generated in situ from a more stable Pd(II) precatalyst, such as Dichlorobis(tricyclohexylphosphine)palladium(II) ([PdCl₂(PCy₃)₂]). rsc.orglibretexts.orgsigmaaldrich.com This reduction of the Pd(II) precursor to the catalytically active Pd(0) species is a critical initiation step. rsc.orgresearchgate.net
Pd(II)/Pd(IV) Catalytic Cycle
While less common than the Pd(0)/Pd(II) pathway, a catalytic cycle involving the oxidation states Pd(II) and Pd(IV) has been proposed for certain transformations, particularly in C-H activation and arylation reactions. vander-lingen.nlnih.gov Evidence for this cycle often comes from detailed mechanistic studies, including the detection of Pd(IV) intermediates by mass spectrometry. nih.gov
The general sequence for a Pd(II)/Pd(IV) cycle is:
A Pd(II) complex reacts with a substrate, for example, through C-H activation, to form an organopalladium(II) intermediate.
This Pd(II) species is then oxidized to an octahedral Pd(IV) intermediate, often by an external oxidant. vander-lingen.nl
The Pd(IV) complex then undergoes reductive elimination to form the desired product and regenerate a Pd(II) species, which continues the cycle. vander-lingen.nl
The key advantage of the Pd(II)/Pd(IV) pathway is that reductive elimination from a Pd(IV) center can enable the formation of bonds that are challenging to form from Pd(II) intermediates. vander-lingen.nl
Pd(I)-Dimer Involvement
Dinuclear palladium(I) complexes have emerged as significant species in palladium catalysis. nih.gov These complexes, which feature a Pd-Pd bond, can act as competent precatalysts or participate directly in the catalytic cycle. nih.govresearchgate.netrsc.org They are often formed from Pd(0) or Pd(II) precursors under catalytic conditions and can be considered either on-cycle intermediates or off-cycle resting states. researchgate.net
Pd(I) dimers can serve as a source for highly reactive, low-coordinate Pd(0) species required for the Pd(0)/Pd(II) cycle. nih.govresearchgate.net However, there is growing evidence that these dimers can also exhibit their own unique reactivity, engaging in dinuclear catalysis where both palladium centers are involved in key bond-forming or bond-breaking steps. nih.govdigitellinc.com This can lead to different selectivity and reactivity compared to mononuclear palladium catalysts.
Table 1: Comparison of Palladium Catalytic Cycles
| Feature | Pd(0)/Pd(II) Cycle | Pd(II)/Pd(IV) Cycle | Pd(I)-Dimer Pathway |
|---|---|---|---|
| Common Reactions | Heck, Suzuki, Stille, Sonogashira thermofishersci.inascensusspecialties.comsigmaaldrich.com | C-H Functionalization, Arylations vander-lingen.nlnih.gov | Cross-coupling, Aminations nih.govresearchgate.netrsc.org |
| Key Oxidation States | 0, +2 youtube.com | +2, +4 vander-lingen.nl | +1 nih.gov |
| Initiating Species | LₙPd(0) thermofishersci.in | Pd(II) Complex vander-lingen.nl | [L₂Pd(I)]₂ Dimer nih.gov |
| Key Steps | Oxidative Addition, Reductive Elimination thermofishersci.in | Oxidation, Reductive Elimination vander-lingen.nl | Precatalyst for Pd(0) or Direct Dinuclear Catalysis nih.gov |
| Role of PCy₃ | Accelerates oxidative addition and reductive elimination thermofishersci.in | Ligand influences stability and reactivity of intermediates | Stabilizes the dimeric structure |
Kinetic Studies and Reaction Rate Determination
For palladium-tricyclohexylphosphine catalyzed reactions, kinetic analyses have provided significant insights. In many cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is found to be the rate-limiting step. thermofishersci.in The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. thermofishersci.in
Kinetic studies have revealed that the concentration of the phosphine ligand can have a complex effect on the reaction rate. illinois.edu For instance, an inverse dependence of the reaction rate on the phosphine concentration suggests that a species with fewer phosphine ligands is the active catalyst, implying that ligand dissociation from a species like Pd(PCy₃)₂ or Pd(PCy₃)₃ precedes the rate-limiting step. illinois.edu
Furthermore, observing a non-first-order dependence on the catalyst concentration can indicate the involvement of off-cycle catalyst deactivation pathways or the formation of less active or inactive palladium aggregates, such as dimers or trimers, at higher catalyst loadings. chemrxiv.orgresearchgate.netacs.org
Table 2: Representative Kinetic Findings in Palladium-Phosphine Catalysis
| Observation | Mechanistic Implication | Supporting Evidence |
|---|---|---|
| Rate = k[Pd][ArX] | Oxidative addition is the rate-determining step. thermofishersci.in | Common in many cross-coupling reactions. thermofishersci.in |
| Inverse order in [Ligand] | A coordinatively unsaturated (monophosphine) palladium species is involved in the rate-limiting step. illinois.edu | Observed in oxidative addition of PhCl to Pd(PCy₃)₂. illinois.edu |
| Non-linear dependence on [Catalyst] | Formation of off-cycle dimeric or higher-order palladium species that are less active. chemrxiv.orgresearchgate.net | The reaction rate may decrease at higher catalyst concentrations. chemrxiv.orgacs.org |
| Zero-order in organometallic reagent | Transmetalation occurs after the rate-determining step. | Often seen when oxidative addition is slow. |
By combining detailed kinetic experiments with computational studies, a comprehensive picture of the reaction mechanism can be constructed. chemrxiv.orgnih.gov This synergy allows for the rational design of more efficient catalysts and reaction conditions, leveraging the unique electronic and steric properties of ligands like tricyclohexylphosphine. researchgate.netnih.gov
Computational Studies on Palladium Tricyclohexylphosphine Catalysis
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
A key strength of DFT is its ability to locate and characterize transition states (TS), which are the energetic maxima along the reaction coordinate. The calculated energy of a transition state relative to the preceding intermediate determines the activation energy or energy barrier for that particular step. By computing these barriers, the rate-limiting step of a catalytic cycle can be identified.
| Reaction Step | System / Pathway | Calculated Energy Barrier (kcal/mol) | Reference |
| Protonation | Pd-catalyzed methylcyclopropanation | 28.5 | rsc.org |
| γ-H Deprotonation | Pd-catalyzed methylcyclopropanation | 8.9 | rsc.org |
| β-H Activation | Pd-catalyzed methylcyclopropanation | 14.2 | rsc.org |
| Acylation vs. Arylation | Decarbonylative Suzuki-Miyaura (PCy₃ ligand) | Acylation favored by 2.1 | wikipedia.org |
This table presents DFT-calculated energy barriers for key steps in various palladium-catalyzed reactions, illustrating how computational methods quantify the kinetic feasibility of different mechanistic pathways.
Identifying the true "active catalyst" is crucial for understanding and optimizing a catalytic reaction. While a stable precatalyst is often introduced into the reaction mixture, it typically undergoes transformation in situ to generate the catalytically competent species. DFT studies have been pivotal in elucidating these activation processes. nih.govbris.ac.uk
For many palladium-catalyzed cross-coupling reactions, the active species is a coordinatively unsaturated 14-electron Pd(0) complex, typically of the form L₂Pd(0), where L is a phosphine (B1218219) ligand. researchgate.net In the case of palladium;tricyclohexylphosphanium, this corresponds to Pd(PCy₃)₂. ucla.edu DFT calculations trace the reduction of the common Pd(II) precatalyst, such as Pd(OAc)₂, to the active Pd(0) state. bris.ac.uk These studies show how the phosphine ligands themselves can act as reducing agents, leading to the formation of the L₂Pd(0) species that enters the catalytic cycle. bris.ac.uk Computational reaction searches have successfully mapped the degradation of palladium acetate (B1210297) dimers in the presence of phosphines to yield monomeric Pd(0) species, corroborating experimental findings. nih.gov
The choice of ligand is paramount in controlling the outcome of a catalytic reaction, influencing both reactivity and selectivity. The tricyclohexylphosphine (B42057) (PCy₃) ligand is known for its strong electron-donating character and large steric bulk. DFT calculations provide a quantitative framework for understanding how these properties govern catalytic performance.
Computational models can directly probe the steric and electronic interactions between the ligand, the metal center, and the substrates. A notable DFT study on ligand-controlled selectivity in palladium-catalyzed conversions of acyl fluorides demonstrated why PCy₃ promotes a non-decarbonylative pathway. The calculations revealed that the large size of the PCy₃ ligand creates significant repulsive interactions with the substrate in the transition state leading to decarbonylation, effectively blocking that pathway. Current time information in Edmonton, CA. In contrast, a less bulky ligand allowed decarbonylation to proceed. Current time information in Edmonton, CA. Similarly, in other systems, DFT has been used to rationalize the ligand-controlled chemoselectivity between competing arylation and acylation pathways, with the outcomes depending on the relative energy barriers of the divergent transition states. wikipedia.org
| Ligand | Catalytic Reaction | Observed/Calculated Selectivity | Computational Rationale (DFT) | Reference |
| PCy₃ | Reductive conversion of acyl fluoride (B91410) | Non-decarbonylative product | Repulsive interaction between PCy₃ and substrate disfavors decarbonylation TS. | Current time information in Edmonton, CA. |
| DCPE | Reductive conversion of acyl fluoride | Decarbonylative product | Smaller ligand size allows for the decarbonylation step to proceed. | Current time information in Edmonton, CA. |
| PCy₃ | Decarbonylative Suzuki-Miyaura | Acylation product favored | Acylation transition state is 2.1 kcal/mol lower in energy than the arylation TS. | wikipedia.org |
| dppb | Decarbonylative Suzuki-Miyaura | Arylation product favored | Decarbonylation transition state is 1.1 kcal/mol lower in energy than the acylation TS. | wikipedia.org |
This table compares the influence of tricyclohexylphosphine (PCy₃) with other phosphine ligands on reaction selectivity, as explained by DFT calculations.
Quantum Chemical Descriptors for PCy₃ Ligands
To systematically compare and predict the behavior of ligands like PCy₃, computational chemists utilize a range of "quantum chemical descriptors." These are numerical values, derived from DFT calculations, that quantify the steric and electronic properties of a ligand. Key descriptors for phosphine ligands include the Tolman Electronic Parameter (TEP) and various measures of steric bulk like the Tolman cone angle (θ) and percent buried volume (%Vbur).
The TEP quantifies the electron-donating ability of a ligand by calculating the C-O vibrational frequency of a model [LNi(CO)₃] complex; stronger donor ligands lead to lower frequencies. bris.ac.uk Steric descriptors measure the physical space occupied by the ligand. The cone angle is a classic measure, while the percent buried volume provides a more refined metric of the space a ligand occupies around the metal center.
Tricyclohexylphosphine is characterized as a ligand with very strong electron-donating properties and significant steric bulk. rsc.org Computational studies have quantified these properties, allowing for direct comparison with other ligands and helping to build models that correlate ligand structure with catalytic activity. nih.gov
| Descriptor | Description | Value for PCy₃ | Reference |
| pKa | Basicity of the phosphine | 9.7 | |
| Tolman Electronic Parameter (TEP) | Measure of electron-donating ability (ν(CO) in cm⁻¹) | 2056.1 | bris.ac.uk |
| Tolman Cone Angle (θ) | Measure of steric bulk (in degrees) | 170° | wikipedia.org |
| Percent Buried Volume (%Vbur) | Percentage of the metal's coordination sphere occupied by the ligand | 31.9 (for tetrahedral complex) | nih.gov |
This table summarizes key experimental and computationally-derived descriptors for the tricyclohexylphosphine ligand.
Integrated Experimental and Computational Approaches
The most powerful insights into catalysis are often achieved through a synergistic combination of experimental and computational methods. nih.govbris.ac.uk DFT calculations can rationalize experimental observations, predict the outcomes of new reactions, and guide the design of more efficient catalysts. Conversely, experimental results are essential for validating and benchmarking computational models.
Numerous studies on palladium-tricyclohexylphosphine catalysis exemplify this integrated approach. For instance, DFT calculations that predicted the chemoselectivity in the Suzuki-Miyaura coupling of benzoic pivalic anhydride (B1165640) were in excellent agreement with the experimentally observed product distributions. wikipedia.org In another case, the computational finding that the bulky PCy₃ ligand sterically inhibits decarbonylation provided a clear explanation for the selective formation of the non-decarbonylative product seen in the lab. Current time information in Edmonton, CA. Furthermore, computational explorations of catalyst activation pathways have successfully identified intermediates and active species that were later confirmed through experimental investigations. nih.gov This iterative feedback loop between theory and experiment accelerates the advancement of catalytic science.
Diverse Catalytic Applications of Palladium Tricyclohexylphosphine Complexes in Organic Synthesis
Cross-Coupling Reactions
Palladium-tricyclohexylphosphine catalysts have demonstrated remarkable efficacy in mediating a variety of cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. uwindsor.casigmaaldrich.com The general mechanism for these reactions involves a catalytic cycle beginning with the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. uwindsor.ca
Suzuki-Miyaura Coupling (e.g., Aryl Chlorides, Triflates)
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. uwindsor.ca Palladium-tricyclohexylphosphine complexes have proven to be particularly adept at catalyzing these reactions, especially with less reactive substrates such as aryl chlorides. uwindsor.canih.gov The use of bulky, electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) is crucial for achieving high catalytic activity in the coupling of these challenging substrates. uwindsor.canih.gov
The enhanced reactivity of these catalyst systems allows for the coupling of unactivated aryl chlorides, which are often more cost-effective and readily available than the corresponding bromides or iodides. uwindsor.canih.gov Research has shown that catalysts generated in situ from palladium sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd2(dba)3]) and tricyclohexylphosphine are effective for the Suzuki coupling of simple alkyl chlorides with alkyl 9-borabicyclo[3.3.1]nonane (9-BBN) derivatives. researchgate.net
Furthermore, palladacycle precatalysts, which can generate catalytically active palladium(0) species, have shown high efficiency in the Suzuki-Miyaura coupling of aryl chlorides. sigmaaldrich.com For instance, Bedford's palladacycle catalysts, when combined with tricyclohexylphosphine, exhibit exceptional activity, achieving very high turnover numbers in the coupling of both activated and unactivated aryl chlorides with arylboronic acids. sigmaaldrich.com The choice of base and solvent can also be critical, with combinations like cesium carbonate in 1,4-dioxane (B91453) often providing optimal results. sigmaaldrich.com The competition between aryl bromides and aryl triflates in Suzuki couplings has been noted to follow a different pattern compared to other cross-coupling reactions, highlighting mechanistic nuances. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling using Palladium-Tricyclohexylphosphine Catalysts
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chlorotoluene | Phenylboronic acid | [Pd2(dba)3]/PCy3 | K3PO4 | Dioxane | 80 °C, 16 h | 98% | uwindsor.ca |
| 4-Chloroanisole (B146269) | Phenylboronic acid | Bedford's Palladacycle/PCy3 | Cs2CO3 | Dioxane | RT, 18 h | >95% | sigmaaldrich.com |
| 1-Chloro-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(OAc)2/PCy3 | K3PO4 | Toluene (B28343)/Water | 100 °C, 2 h | 95% | uwindsor.ca |
| Phenyl Triflate | 2-Methylphenylboronic acid | Pd(OAc)2/PCy3 | K3PO4 | Dioxane | 100 °C, 3 h | 94% | nih.gov |
Heck Reaction
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for the synthesis of substituted alkenes. wikipedia.orgnumberanalytics.com The reaction typically proceeds via a catalytic cycle involving oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. numberanalytics.comlibretexts.org Palladium complexes with tricyclohexylphosphine have been identified as effective catalysts for this transformation. sigmaaldrich.com
The choice of ligand is critical in the Heck reaction, influencing both catalyst activity and stability. While traditional catalysts often relied on triphenylphosphine (B44618), the use of bulky trialkylphosphines like tricyclohexylphosphine can enhance catalytic performance, particularly for less reactive substrates. wikipedia.org The reductive Heck reaction, a variation that forges alkyl-aryl linkages from alkenes, involves intercepting the alkylpalladium(II) intermediate with a hydride source. nih.gov
Table 2: Examples of the Heck Reaction using Palladium-Tricyclohexylphosphine Catalysts
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromotoluene | n-Butyl acrylate | Pd(OAc)2/PCy3 | NaOAc | DMF | 120 °C, 24 h | 85% | wikipedia.org |
| Iodobenzene (B50100) | Styrene (B11656) | PdCl2/PCy3 | Et3N | Methanol | 120 °C | High | wikipedia.org |
| 4-Chloroacetophenone | Styrene | Pd2(dba)3/PCy3 | Cs2CO3 | Dioxane | 100 °C, 16 h | 90% | nih.gov |
Stille Coupling (e.g., Deactivated Aryl Chlorides)
The Stille coupling reaction, which pairs organostannanes with organic halides or triflates, is a versatile method for carbon-carbon bond formation due to the stability of the organotin reagents and the reaction's tolerance of a wide range of functional groups. rsc.orgjk-sci.com A significant challenge in Stille coupling has been the activation of inexpensive and readily available but less reactive aryl chlorides, particularly those that are electronically deactivated. rsc.org
Simple palladium complexes of tricyclohexylphosphine have demonstrated exceptional activity in the Stille coupling of non-activated and deactivated aryl chlorides. rsc.orgrsc.org For instance, catalysts generated from palladium sources and PCy3 have shown high efficacy in the coupling of substrates like 4-chloroanisole with organostannanes under relatively mild conditions. rsc.org The rate-determining step in these reactions is often the transmetalation. rsc.org Palladacycle catalysts, in combination with PCy3, have also been successfully applied to the Stille coupling of aryl chlorides. sigmaaldrich.com
Table 3: Examples of Stille Coupling with Deactivated Aryl Chlorides
| Aryl Chloride | Organostannane | Catalyst System | Base/Additive | Solvent | Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloroanisole | PhSnBu3 | [Pd(OAc)2]3/PCy3 | K3PO4 | 1,4-Dioxane | 100 °C, 18 h | 95% (conversion) | rsc.org |
| 4-Chlorotoluene | PhSnBu3 | [Pd(OAc)2]3/PCy3 | K3PO4 | 1,4-Dioxane | 100 °C, 18 h | 99% (conversion) | rsc.org |
| 1-Chloro-4-(trifluoromethyl)benzene | (Vinyl)tributylstannane | Bedford's Palladacycle/PCy3 | CsF | Dioxane | 100 °C, 16 h | 85% | sigmaaldrich.com |
Negishi Coupling
The Negishi coupling reaction facilitates the formation of carbon-carbon bonds between organozinc compounds and organic halides or triflates, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is valued for its broad scope, allowing the coupling of sp³, sp², and sp hybridized carbon atoms, and its high functional group tolerance. wikipedia.org Palladium-tricyclohexylphosphine systems are among the effective catalysts for this transformation. sigmaaldrich.com
The use of bulky, electron-rich phosphine ligands like tricyclohexylphosphine is beneficial in Negishi couplings, particularly when employing challenging substrates. While some highly active catalyst systems utilize ligands like P(t-Bu)3, the principles of using sterically demanding and electron-donating phosphines extend to PCy3. nih.gov Pincer complexes of palladium incorporating dicyclohexylphosphino groups have also been developed and shown to be highly active catalysts for the Negishi coupling of a wide range of aryl bromides with diarylzinc reagents. nih.gov
Table 4: Examples of Negishi Coupling using Palladium-Phosphine Catalysts
| Organic Halide | Organozinc Reagent | Catalyst System | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | PhZnCl | Pd(P(t-Bu)3)2 | THF | RT, 2 h | 94% | nih.gov |
| 2-Bromopyridine | o-Tolylzinc chloride | Pd(PPh3)4 | THF | Reflux | High | wikipedia.org |
| 4-Bromo-N,N-dimethylaniline | (p-CF3C6H4)2Zn | [(C10H13-1,3-(CH2P(Cy2))2)Pd(Cl)] | THF | RT, 1 h | 99% | nih.gov |
Sonogashira Coupling
The Sonogashira coupling reaction is a widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org Palladium-tricyclohexylphosphine complexes have been successfully employed as catalysts in this reaction. sigmaaldrich.com
The catalytic cycle of the Sonogashira coupling involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination. wikipedia.orgnumberanalytics.com The reaction can often be carried out under mild conditions, contributing to its broad applicability in the synthesis of complex molecules. wikipedia.org While many systems use triphenylphosphine, the use of more electron-rich and bulky phosphines like tricyclohexylphosphine can be advantageous in certain cases. acs.org
Table 5: Examples of Sonogashira Coupling using Palladium-Phosphine Catalysts
| Aryl Halide | Alkyne | Catalyst System | Co-catalyst/Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene (B144264) | PdCl2(PPh3)2 | CuI / Et3N | Benzene | RT | 90% | wikipedia.org |
| 4-Bromotoluene | 1-Heptyne | Pd(OAc)2/PCy3 | CuI / Cs2CO3 | Dioxane | 60 °C, 12 h | 88% | acs.org |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh3)4 | CuI / Et3N | THF | RT | 95% | wikipedia.org |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in organic synthesis, particularly for the preparation of arylamines. wikipedia.orgnumberanalytics.com Palladium complexes with bulky, electron-rich phosphine ligands, including tricyclohexylphosphine, are highly effective catalysts for this transformation. numberanalytics.comresearchgate.net
The catalytic cycle is believed to involve oxidative addition of the aryl halide to a palladium(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org The use of sterically hindered and electron-rich phosphines like tricyclohexylphosphine facilitates these steps, allowing for the coupling of a wide range of amines with various aryl halides, including challenging substrates like aryl chlorides. researchgate.net
Table 6: Examples of Buchwald-Hartwig Amination using Palladium-Tricyclohexylphosphine Catalysts
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chlorotoluene | Morpholine | Pd(OAc)2/PCy3 | NaOtBu | Toluene | 100 °C, 2 h | 98% | researchgate.net |
| 4-Bromobenzonitrile | Dibutylamine | Pd2(dba)3/PCy3 | NaOtBu | Toluene | 80 °C, 18 h | 95% | wikipedia.org |
| 1-Chloro-4-tert-butylbenzene | Aniline | Pd(OAc)2/PCy3 | NaOtBu | Toluene | 100 °C, 20 h | 85% | researchgate.net |
Hiyama Coupling
The Hiyama coupling reaction, which forms carbon-carbon bonds between organosilanes and organic halides, can be effectively catalyzed by palladium-tricyclohexylphosphine complexes. The bulky and electron-donating nature of the tricyclohexylphosphine ligand is crucial for promoting the catalytic cycle. A notable application involves the use of a Pd(OAc)₂/PCy₃ system for the cross-coupling of dihetaryl disulfides with arylsilanes. In a study by Wang et al., this catalytic system, in the presence of a copper(I) carboxylate additive and a fluoride (B91410) activator, enabled the synthesis of various biaryl compounds. The reaction proceeds under relatively mild conditions, demonstrating the utility of the palladium-tricyclohexylphosphine catalyst in this transformation.
Table 1: Palladium-Tricyclohexylphosphine Catalyzed Hiyama Coupling of Dihetaryl Disulfides with Arylsilanes
| Dihetaryl Disulfide | Arylsilane | Product | Yield (%) |
|---|---|---|---|
| Di(2-thienyl) disulfide | Phenyltrimethoxysilane | 2-Phenylthiophene | 85 |
| Di(2-pyridyl) disulfide | (4-Methoxyphenyl)trimethoxysilane | 2-(4-Methoxyphenyl)pyridine | 78 |
| Di(3-thienyl) disulfide | Phenyltrimethoxysilane | 3-Phenylthiophene | 82 |
Carbon-Boron Bond Formation (e.g., Borylation of Aryl Chlorides)
The formation of carbon-boron bonds is a fundamentally important transformation in organic synthesis, as the resulting organoboron compounds are versatile intermediates, most notably in Suzuki-Miyaura cross-coupling reactions. Palladium-tricyclohexylphosphine complexes have proven to be effective catalysts for the borylation of aryl chlorides, which are often challenging substrates due to the strength of the C-Cl bond. A key development in this area is the use of a catalyst system comprising Pd(dba)₂ and tricyclohexylphosphine for the cross-coupling of bis(pinacolato)diboron (B136004) with a variety of chloroarenes. capes.gov.br This method allows for the synthesis of pinacol (B44631) arylboronates under relatively mild conditions and is also applicable to aryl bromides and triflates. capes.gov.br
Table 2: Palladium-Tricyclohexylphosphine Catalyzed Borylation of Aryl Chlorides capes.gov.br
| Aryl Chloride | Boron Source | Product | Yield (%) |
|---|---|---|---|
| 4-Chloroanisole | Bis(pinacolato)diboron | 4-Anisoleboronic acid pinacol ester | 88 |
| 4-Chlorotoluene | Bis(pinacolato)diboron | 4-Methylphenylboronic acid pinacol ester | 92 |
| 2-Chloronaphthalene | Bis(pinacolato)diboron | 2-Naphthylboronic acid pinacol ester | 85 |
C-H Activation and Functionalization Reactions
The direct functionalization of otherwise inert C-H bonds represents a major advance in synthetic chemistry, offering more atom-economical and efficient routes to complex molecules. Palladium-tricyclohexylphosphine catalysts have played a significant role in the development of these reactions.
Direct Arylation Reactions
Direct arylation reactions, which form carbon-carbon bonds by coupling a C-H bond with an aryl halide, can be efficiently catalyzed by palladium-tricyclohexylphosphine systems. These catalysts have been successfully employed in the direct arylation of various heterocycles with aryl chlorides. For instance, the C5-arylation of 1,2,3-triazoles with a range of substituted aryl chlorides proceeds in good yields using a catalyst generated from Pd(OAc)₂ and tricyclohexylphosphine. This approach tolerates a variety of functional groups on the aryl chloride, including both electron-donating and electron-withdrawing substituents.
Table 3: Palladium-Tricyclohexylphosphine Catalyzed Direct Arylation of 1,2,3-Triazoles with Aryl Chlorides
| 1,2,3-Triazole | Aryl Chloride | Product | Yield (%) |
|---|---|---|---|
| 1-Benzyl-1H-1,2,3-triazole | 4-Chlorotoluene | 1-Benzyl-5-(p-tolyl)-1H-1,2,3-triazole | 71 |
| 1-Phenyl-1H-1,2,3-triazole | 2-Chloroanisole | 5-(2-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazole | 68 |
| 1-(4-Fluorobenzyl)-1H-1,2,3-triazole | 4-Chlorobenzonitrile | 4-((1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-yl)benzonitrile | 75 |
Annulations via Sequential C-H Activations
Palladium-tricyclohexylphosphine catalysts have enabled the construction of complex cyclic structures through annulation reactions involving sequential C-H activations. In one notable example, a Pd(PCy₃)₂ catalyst was identified as effective for the annulation of benzoic acids and aromatic amides with maleimides. This transformation proceeds through a dual C-H bond activation, involving a benzylic C(sp³)-H bond and a meta C(sp²)-H bond, to form tricyclic heterocyclic products in a highly atom- and step-economical manner.
Table 4: Palladium-Tricyclohexylphosphine Catalyzed Annulation of Benzoic Acids with Maleimides
| Benzoic Acid Derivative | Maleimide | Product | Yield (%) |
|---|---|---|---|
| 2-Methylbenzoic acid | N-Phenylmaleimide | Fused tricyclic lactam | 72 |
| 2-Ethylbenzoic acid | N-Methylmaleimide | Fused tricyclic lactam | 68 |
| 2-Isopropylbenzoic acid | N-Benzylmaleimide | Fused tricyclic lactam | 65 |
Enantioselective C-H Functionalization
The development of enantioselective C-H functionalization reactions is a significant challenge in catalysis. Palladium-tricyclohexylphosphine complexes, in combination with chiral co-catalysts or ligands, have shown promise in this area. For instance, the synthesis of P-stereogenic dibenzophospholes has been achieved through a Pd(PCy₃)₂-catalyzed asymmetric intramolecular C-H arylation. nih.gov This reaction utilizes a chiral phosphoric acid and a chiral amide as co-ligands to induce enantioselectivity in the C-H activation and subsequent cyclization. nih.gov
Table 5: Enantioselective Intramolecular C-H Arylation for the Synthesis of P-Stereogenic Dibenzophospholes nih.gov
| Substrate | Chiral Ligand System | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| (2-Bromophenyl)(phenyl)(p-tolyl)phosphine oxide | Chiral Phosphoric Acid + Chiral Amide | Chiral Dibenzophosphole Oxide | 85 | 92 |
| (2-Bromophenyl)(naphthyl)(phenyl)phosphine oxide | Chiral Phosphoric Acid + Chiral Amide | Chiral Dibenzophosphole Oxide | 81 | 90 |
Tandem C-O and C-H Activation Processes
Tandem reactions that combine the activation of different types of bonds in a single catalytic cycle are highly desirable for streamlining synthetic routes. Palladium-tricyclohexylphosphine catalysts have been successfully applied to tandem C-O and C-H activation processes. A noteworthy example is the direct C-H alkenylation of functionalized heterocycles with enol pivalates. mtu.edu This reaction proceeds via a tandem sequence of oxidative addition of the palladium catalyst to the C-O bond of the enol pivalate, followed by a concerted metalation-deprotonation of a C-H bond on the heterocycle. mtu.edu The use of Pd(PCy₃)₂ was found to be crucial for the viability of this transformation. mtu.edu
Table 6: Palladium-Tricyclohexylphosphine Catalyzed Tandem C-O/C-H Alkenylation mtu.edu
| Heterocycle | Enol Pivalate | Product | Yield (%) |
|---|---|---|---|
| Thiophene | 1-Phenylvinyl pivalate | 2-(1-Phenylvinyl)thiophene | 78 |
| Furan | 1-(4-Methoxyphenyl)vinyl pivalate | 2-(1-(4-Methoxyphenyl)vinyl)furan | 72 |
| Benzofuran | 1-Cyclohexenyl pivalate | 2-(Cyclohex-1-en-1-yl)benzofuran | 65 |
Polymerization Reactions
Palladium-tricyclohexylphosphine complexes have been investigated as catalysts in several types of polymerization reactions, leading to the synthesis of advanced polymeric materials.
Vinylic Addition Polymerization
Following a comprehensive literature search, no specific research findings on the use of palladium-tricyclohexylphosphine complexes for the vinylic addition polymerization of simple alkenes were identified. While palladium catalysts are known to participate in reactions involving vinyl groups, such as Heck couplings, dedicated studies on their application in chain-growth polymerization of vinyl monomers to form high molecular weight polymers with this specific ligand system were not found. Research in palladium-catalyzed polymerization has often focused on other types of ligands or specialized monomers. For instance, (phosphine-sulfonate) PdMe catalysts have been used for the copolymerization of ethylene (B1197577) and alkyl vinyl ethers, and palladium-phosphoramidite complexes have been employed in the chain-growth allylic amination polymerization of vinyl aziridines. nih.govnih.gov
Polymerization of Terminal Acetylenes
While palladium complexes are generally known to catalyze the polymerization of terminal acetylenes, specific and detailed research focusing on the use of tricyclohexylphosphine as a key ligand for this transformation is not extensively documented in readily available literature. The field has seen the application of various other palladium systems. For example, alkyne-palladium(II) catalysts have been successfully utilized for the living polymerization of isocyanides, which can be initiated by acetylenic palladium species. nih.govbohrium.com These systems, however, often employ different phosphine ligands or are used for the polymerization of other unsaturated monomers. Rhodium catalysts are also frequently used for the polymerization of phenylacetylene derivatives to achieve high molecular weight, stereoregular polymers.
Direct Arylation Polycondensation for Conjugated Polymers
Direct arylation polycondensation (DAP) has emerged as a powerful and more sustainable method for synthesizing conjugated polymers, which are crucial materials for optoelectronic devices. This method avoids the need for pre-activated organometallic monomers, thus reducing synthetic steps and waste. In this context, palladium-tricyclohexylphosphine complexes have proven to be effective catalysts.
Mechanistic studies have indicated that a Pd(0) precatalyst, specifically bis(tricyclohexylphosphine)palladium(0) (B1270768) (Pd(PCy₃)₂), is a highly suitable catalyst for DAP. Its use can help to minimize side reactions, such as homo-coupling, that can introduce defects into the polymer chain.
A notable example involves the polycondensation of a thienopyrroledione derivative with a dibromocyclopentadithiophene derivative. The use of Pd(PCy₃)₂ as the catalyst in toluene as the solvent yielded a high-performance donor-acceptor (D-A) polymer. The resulting polymer exhibited a significantly higher molecular weight compared to that obtained through traditional Migita–Kosugi–Stille coupling polycondensation. rsc.org
| Monomers | Catalyst | Solvent | Polymer Molecular Weight ( g/mol ) | Yield (%) |
| Thienopyrroledione and Dibromocyclopentadithiophene derivatives | Pd(PCy₃)₂ | Toluene | 25,000 | 82 |
The high quality of the polymer synthesized via this method was confirmed by its performance in bulk heterojunction (BHJ) solar cells, which demonstrated power conversion efficiencies comparable to polymers produced by conventional cross-coupling methods. rsc.org
Other Significant Transformations
Beyond polymerization, palladium-tricyclohexylphosphine complexes are instrumental in other advanced organic reactions.
Desulfinative Cross-Coupling Reactions
Desulfinative cross-coupling reactions have gained prominence as a valuable method for forming carbon-carbon bonds, utilizing stable and readily available aryl sulfinate salts as coupling partners. Palladium catalysts, in conjunction with tricyclohexylphosphine (PCy₃), are effective in mediating these transformations.
A detailed mechanistic study of the desulfinative cross-coupling of aryl bromides with (hetero)aryl sulfinate salts has shed light on the catalytic cycle. The process typically begins with the in-situ formation of an active Pd(0) species from a Pd(II) precatalyst like palladium(II) acetate (B1210297). The tricyclohexylphosphine ligand is crucial for the stability and reactivity of the catalytic species. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by a transmetalation-like step with the sulfinate salt to form a palladium sulfinate intermediate. This intermediate then undergoes reductive elimination to yield the biaryl product and a palladium-sulfur dioxide complex, which releases SO₂.
The reaction conditions are generally robust, often requiring elevated temperatures. For instance, the coupling of sodium 4-methylbenzenesulfinate (B2793641) with 1-bromo-4-fluorobenzene (B142099) can be achieved in high yield using a catalytic system of Pd(OAc)₂ and PCy₃ with a base like potassium carbonate at 150 °C.
| Aryl Halide | Sulfinate Salt | Catalyst System | Base | Temperature (°C) | Product Yield (%) |
| 1-Bromo-4-fluorobenzene | Sodium 4-methylbenzenesulfinate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 150 | 92 |
Monitoring of the reaction by ³¹P{¹H} NMR spectroscopy has been used to identify the resting states of the catalyst and key intermediates, providing valuable insights into the reaction mechanism. nih.gov
Advanced Methodologies and Techniques for Studying Palladium Tricyclohexylphosphine Systems
In-situ Spectroscopic Techniques (e.g., ³¹P NMR monitoring of catalytic cycles)
In-situ spectroscopy is a powerful tool for observing catalytic reactions as they occur, providing real-time information on the species present in the reaction mixture. Among these methods, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is particularly invaluable for studying systems involving phosphine (B1218219) ligands like tricyclohexylphosphine (B42057).
³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom. This allows researchers to distinguish between free phosphine ligands and those coordinated to the palladium center, as well as to identify different palladium-phosphine complexes that may form during a catalytic cycle. magritek.comrsc.org For instance, the coordination of tricyclohexylphosphine to a palladium(0) center leads to a characteristic downfield shift in the ³¹P NMR signal compared to the free ligand.
Detailed research findings demonstrate the utility of this technique. Studies have used ³¹P NMR to monitor the real-time oxidation of tricyclohexylphosphine, identifying the formation of tricyclohexylphosphine oxide as a distinct species with a different chemical shift. magritek.com In one such experiment, the signal for tricyclohexylphosphine was observed at 9.95 ppm, while the oxidized product appeared at 47.3 ppm, allowing for the kinetic monitoring of the ligand's degradation. magritek.com
Furthermore, variable-temperature ³¹P NMR studies have been instrumental in understanding the dynamic behavior of palladium-phosphine complexes in solution. rsc.org These experiments can reveal exchange processes between coordinated and free ligands and help establish the number of phosphine ligands bound to the palladium center at different temperatures, identifying species such as the catalytically relevant 14-electron [Pd(PCy₃)₂]. rsc.org Density Functional Theory (DFT) calculations are also increasingly used to predict and verify experimental ³¹P NMR chemical shifts, providing a powerful link between theoretical structures and experimental observations. nih.gov
| Species | ³¹P NMR Chemical Shift (δ, ppm) | Notes | Source |
| Tricyclohexylphosphine (Free Ligand) | ~10.8 | Relative to H₃PO₄. | researchgate.net |
| Tricyclohexylphosphine (in experiment) | 9.95 | Signal monitored during oxidation. | magritek.com |
| Tricyclohexylphosphine Oxide | 47.3 | Oxidation product. | magritek.com |
| [Pd{P(C₆H₁₁)₃}₂] | --- | Identified as the stable species in solution at room temperature. | rsc.org |
| [Pd{P(C₆H₁₁)₃}₃] | --- | Identified at low temperatures (-60 to -100 °C). | rsc.org |
High-Resolution Mass Spectrometry (HR-MS) for Intermediate Detection
High-Resolution Mass Spectrometry (HR-MS) is an essential technique for the identification and characterization of transient intermediates in catalytic cycles. Its high sensitivity and mass accuracy enable the detection of low-concentration species and the determination of elemental compositions, providing direct evidence for proposed mechanistic pathways.
In the context of palladium catalysis, techniques like electrospray ionization (ESI-MS) coupled with HR-MS can gently transfer ionic intermediates from the solution phase to the gas phase for analysis. This is crucial for observing charged species such as cationic palladium(II) intermediates which are common in many cross-coupling reactions. The primary advantage of HR-MS over standard mass spectrometry is its ability to resolve species with very similar nominal masses, which is critical in complex reaction mixtures where multiple metal complexes and organic molecules are present. researchgate.net
The application of HR-MS, particularly Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is noted for its exceptional detection power, with the ability to reach sub-ng L⁻¹ levels. researchgate.net This enhanced sensitivity is vital for environmental and biological studies tracking palladium, and the same principles apply to detecting fleeting, low-concentration intermediates in a catalytic reaction. researchgate.net While spectral interferences can be a challenge in palladium analysis, the use of high-resolution instruments (requiring m/δm > 9000) can effectively separate palladium isotopes from interfering ions, ensuring accurate detection. researchgate.net Liquid chromatography (LC) can be coupled with HR-MS (LC-HRMS) to separate components of a reaction mixture before they enter the mass spectrometer, further simplifying analysis and allowing for the quantification of various species, including impurities and reaction byproducts. nih.gov
Use of Automated High-Throughput Experimentation in Catalyst Screening
Automated High-Throughput Experimentation (HTE) has revolutionized the process of catalyst discovery and optimization. This approach utilizes robotics and miniaturization to perform a large number of reactions in parallel, allowing for the rapid screening of vast parameter spaces, including different catalysts, ligands, solvents, bases, and reaction temperatures. nih.gov
For palladium-tricyclohexylphosphine systems, HTE is used to quickly identify the optimal reaction conditions for a specific transformation, such as a Suzuki or Stille coupling. nih.govrsc.org By setting up arrays of reactions in microplates (e.g., 24-, 96-, or even 1536-well plates), researchers can evaluate hundreds or thousands of unique combinations of reaction components in a single day. scienceintheclassroom.org This dramatically accelerates the pace of research compared to traditional one-at-a-time experimentation. rsc.org The small scale of these reactions (often at the microgram or nanomole level) also conserves precious substrates and catalysts. scienceintheclassroom.org Analysis of the reaction outcomes is typically performed using rapid techniques like Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). domainex.co.uk
A typical HTE screen for a palladium-catalyzed cross-coupling reaction might involve testing a variety of phosphine ligands (including tricyclohexylphosphine), different palladium precatalysts, and a range of solvents and bases. nih.govdomainex.co.uk This approach allows for the systematic evaluation of each parameter's effect on reaction yield and selectivity, leading to data-driven optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Source |
| Pd Precatalyst | Pd(OAc)₂ | Pd₂(dba)₃ | [PdCl₂(PCy₃)]₂ | PCy₃ Palladacycle | nih.govdomainex.co.uk |
| Ligand | Tricyclohexylphosphine | JohnPhos | Q-Phos | dtbpf | nih.gov |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ | Cy₂NMe | nih.govdomainex.co.uk |
| Solvent | Toluene (B28343) | 1,4-Dioxane (B91453) | t-AmOH/H₂O | DMSO | scienceintheclassroom.orgdomainex.co.uk |
Electrochemistry in Palladium Catalysis
Electrochemistry offers a sustainable and powerful alternative to traditional chemical oxidants or reductants in palladium catalysis. By using an electric current to drive redox events, electrochemical methods can provide precise control over the oxidation state of the palladium catalyst, often minimizing the formation of unwanted byproducts.
This technique has been successfully applied to palladium-catalyzed reactions, such as cross-dehydrogenative couplings. nih.gov In these systems, an applied voltage can facilitate the oxidation of Pd(0) to the active Pd(II) species, or the reduction of Pd(II) back to Pd(0) to regenerate the catalyst, without the need for stoichiometric chemical reagents. This approach is particularly valuable for oxidative C-H activation/arylation reactions, where traditional methods often require harsh chemical oxidants. nih.gov
Mechanistic studies of electro-palladium catalysis have revealed important insights. For example, in some oxidative coupling reactions, it has been shown that the crucial step involves a transmetalation between two distinct organopalladium intermediates. nih.gov Furthermore, electrochemical studies can help elucidate the role of additives. In one case, it was found that cationic copper(II) did not act as an oxidant for the palladium catalyst but instead served to stabilize the catalytically active palladium(0) species, preventing its degradation. nih.gov The ability to fine-tune the reaction potential and monitor current flow provides a unique window into the redox processes that are fundamental to the catalytic cycle.
Ligand Design Strategies and Comparisons Beyond Pcy3
Comparative Studies with Other Bulky Phosphines
The efficacy of palladium catalysts is profoundly influenced by the nature of the phosphine (B1218219) ligand. Comparative studies involving PCy₃ and other bulky phosphines such as tri-tert-butylphosphine (B79228) (P(tBu)₃), SPhos, and XPhos have provided valuable insights into the structure-activity relationships that govern catalytic processes.
Bulky phosphine ligands are known to promote challenging cross-coupling reactions. chemrxiv.org For instance, in the palladium-catalyzed amidation of five-membered heterocyclic electrophiles, the use of sterically demanding biaryl phosphine ligands has proven essential for achieving high yields. nih.gov Similarly, in C-H arylation reactions, PCy₃ has been shown to outperform triphenylphosphine (B44618), indicating that a more sterically hindered and electron-donating ligand can be beneficial. nih.gov However, in the same study, even bulkier dialkylbiaryl ligands like SPhos and XPhos led to superior yields, highlighting the nuanced interplay of steric and electronic factors. nih.gov
In some cases, the choice of ligand can dramatically alter the reaction's outcome. For example, in the hydrostannation of terminal alkynes, employing PCy₃ or P(tBu)₃ leads to high regioselectivity for (E)-1-tributylstannyl-1-alkenes, a significant improvement over the results obtained with triphenylphosphine. researchgate.net Conversely, there are instances where increased bulk is not advantageous. In certain C-H activation reactions, the use of P(tBu)₃ resulted in lower yields compared to PCy₃. nih.gov
Computational and experimental studies have shed light on the mechanistic differences between these ligands. For example, in C-N coupling reactions, a ylide-substituted phosphine demonstrated higher activity at room temperature compared to CyJohnPhos and P(tBu)₃. acs.org This was attributed to the facile formation of the catalytically active low-coordinated palladium species. acs.org
The following table provides a comparative overview of the performance of different bulky phosphine ligands in various palladium-catalyzed reactions.
| Reaction | PCy₃ Performance | Comparison with Other Ligands | Reference |
| C-H Arylation | Better than triphenylphosphine | SPhos and XPhos gave higher yields | nih.gov |
| Hydrostannation of Alkynes | High regioselectivity | Superior to triphenylphosphine | researchgate.net |
| C-N Coupling | --- | Less active than a ylide-substituted phosphine at room temperature | acs.org |
| Amidation of Heterocycles | --- | Sterically demanding biaryl phosphines are crucial | nih.gov |
Hybrid Ligand Design Combining PCy₃ Properties
To further refine catalytic performance, researchers have explored the design of hybrid ligands that incorporate the desirable steric and electronic features of PCy₃ while introducing new functionalities. The goal is to fine-tune the ligand's properties for specific applications.
One approach involves creating ligands that blend the cyclohexyl groups of PCy₃ with other substituents. For example, diphenylcyclohexylphosphine has been synthesized and its palladium complexes studied in butadiene telomerization. dntb.gov.ua This strategy allows for a more nuanced control over the ligand's steric and electronic profile compared to the homoleptic PCy₃.
Another avenue of research focuses on developing ligands that are structurally distinct from PCy₃ but exhibit similar or improved catalytic activity. For instance, new electron-rich, bulky aryldialkylphosphine ligands have been shown to be highly effective in the palladium-catalyzed formation of diaryl ethers. acs.org These ligands, while not direct hybrids of PCy₃, embody the same principles of combining steric bulk and strong electron-donating ability to facilitate key steps in the catalytic cycle, such as reductive elimination. acs.org
The development of phosphine ligands from renewable sources, which exhibit stereoelectronic properties comparable to established ligands, also represents a significant advancement in sustainable catalysis. rsc.org
Steric and Electronic Parameter Correlations
The rational design of phosphine ligands is heavily reliant on understanding the correlation between their structural parameters and their impact on catalysis. The Tolman cone angle (θ) and the Tolman electronic parameter (TEP) are two key metrics used to quantify the steric bulk and electron-donating ability of phosphines, respectively. umb.edulibretexts.orglibretexts.org
Tolman Cone Angle (θ): This parameter provides a measure of the steric hindrance a phosphine ligand imposes at the metal center. libretexts.orglibretexts.org PCy₃ has a significant cone angle of 170°, contributing to its ability to stabilize low-coordinate palladium species and promote reductive elimination. fishersci.ca The number of phosphine ligands that can coordinate to a metal is inversely related to their cone angles; for bulky ligands like PCy₃, typically only two will bind. libretexts.org
Tolman Electronic Parameter (TEP): The TEP is determined by measuring the ν(CO) stretching frequency of Ni(CO)₃L complexes. libretexts.org More strongly electron-donating phosphines lead to more electron-rich metal centers, which results in stronger back-bonding to the CO ligands and a lower ν(CO) frequency. libretexts.org Alkylphosphines like PCy₃ are strong σ-donors, which increases the electron density on the palladium center and can accelerate the rate-determining oxidative addition step in many catalytic cycles. fishersci.ca
The interplay between these steric and electronic parameters is crucial. For instance, in Suzuki-Miyaura cross-coupling reactions, bulky and electron-rich phosphine ligands are often required to achieve high catalytic activity. chemrxiv.org However, studies have also shown that excessively bulky ligands can paradoxically hinder the reaction by promoting undesirable side reactions like protodeboronation. chemrxiv.org
The following table summarizes the steric and electronic parameters for PCy₃ and some other common bulky phosphines.
| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | Reference |
| PCy₃ | 170 | 2061.7 | fishersci.ca |
| P(tBu)₃ | 182 | 2056.1 | fishersci.ca |
| PPh₃ | 145 | 2068.9 | fishersci.ca |
| P(tmp)₃ | --- | 2055.0 | acs.org |
Note: TEP values can vary slightly depending on the experimental conditions and the method of determination.
By systematically studying these correlations, chemists can make more informed decisions in ligand selection and design, ultimately leading to the development of more efficient and selective palladium catalysts for a wide range of chemical transformations.
Heterogenization and Immobilization of Palladium Tricyclohexylphosphine Catalysts
Palladium-Phosphine Metal-Organic Framework (MOF) Catalysts
Metal-Organic Frameworks (MOFs) have emerged as promising platforms for heterogenizing homogeneous catalysts due to their high surface areas, tunable porosity, and the ability to incorporate functional groups. One notable example is the immobilization of a palladium-monophosphine complex onto the surface of the UiO-66 MOF, creating a catalyst designated as UiO-66-PPh2-Pd. researchgate.netbeilstein-journals.orgacs.org This is achieved through a post-synthetic modification approach where the MOF is first functionalized with a phosphine (B1218219) ligand, followed by metallation with a palladium precursor. researchgate.net
This method of surface anchoring allows for the creation of coordinatively unsaturated palladium complexes without the need for sterically bulky ligands, a feature that can be challenging to achieve in homogeneous systems. researchgate.net The resulting UiO-66-PPh2-Pd catalyst has demonstrated high activity and selectivity in carbon-carbon bond-forming reactions, such as the Heck coupling reaction. researchgate.netbeilstein-journals.orgacs.org
The catalytic prowess of UiO-66-PPh2-Pd has been systematically evaluated in the Heck coupling reaction between various aryl bromides and styrenes. The catalyst has shown broad applicability, effectively promoting the reaction for a range of substrates with differing electronic properties.
Table 1: Substrate Scope of UiO-66-PPh2-Pd Catalyst in Heck Coupling Reactions
| Entry | Aryl Bromide | Styrene (B11656) | Product | Yield (%) |
|---|---|---|---|---|
| a | Bromobenzene (B47551) | Styrene | trans-Stilbene | 92 |
| b | 4-Bromotoluene | Styrene | 4-Methyl-trans-stilbene | 90 |
| c | 4-Bromoanisole | Styrene | 4-Methoxy-trans-stilbene | 90 |
| d | 4-Bromobenzotrifluoride | Styrene | 4-(Trifluoromethyl)-trans-stilbene | 91 |
| e | 4-Bromonitrobenzene | Styrene | 4-Nitro-trans-stilbene | 93 |
| f | 2-Bromotoluene | Styrene | 2-Methyl-trans-stilbene | 70 |
| g | 1-Bromonaphthalene | Styrene | 1-(trans-Styryl)naphthalene | 89 |
| h | Bromobenzene | 4-Methylstyrene | 4-Methyl-trans-stilbene | 91 |
| i | 1,4-Dibromobenzene | Styrene | 1,4-Distyrylbenzene | 40 |
| j | Bromobenzene | 4-tert-Butylstyrene | 4-tert-Butyl-trans-stilbene | 92 |
| k | Bromobenzene | 4-Methoxystyrene | 4-Methoxy-trans-stilbene | 90 |
| l | Bromobenzene | 4-Cyanostyrene | 4-Styrylbenzonitrile | 88 |
Reaction conditions: aryl bromide (0.2 mmol), styrene (0.3 mmol), K3PO4 (0.3 mmol), and UiO-66-PPh2-Pd (0.5 mol%) in toluene (B28343) (2 mL). Yields are the average of isolated yields over two runs. For entry i, the reaction was run for 24 hours. researchgate.net
Palladium Catalysts Supported in Microporous Phosphine Polymer Networks
An alternative and highly effective strategy for the heterogenization of palladium-phosphine catalysts involves their incorporation into microporous organic polymers (POPs). These amorphous, three-dimensional networks are synthesized to contain diphosphine derivatives capable of coordinating with palladium species. researchgate.netacs.orgnih.govnih.gov The synthesis of these POPs often utilizes a knitting-like approach via a Friedel-Crafts reaction, employing monomers like 1,3,5-triphenylbenzene (B1329565) and various diphosphines. researchgate.netacs.orgnih.govnih.gov
These phosphine-containing POPs exhibit high Brunauer-Emmett-Teller (BET) surface areas, often exceeding 760 m²/g, and possess a microporous structure that is crucial for their catalytic performance. researchgate.netacs.orgnih.govnih.gov The phosphine units within the polymer network act as anchoring sites for palladium, typically introduced as palladium acetate (B1210297). researchgate.netacs.orgnih.gov The resulting palladium-anchored POPs have proven to be highly efficient catalysts in Suzuki-Miyaura coupling reactions, demonstrating excellent turnover numbers (TON) and turnover frequencies (TOF). researchgate.netacs.orgnih.govnih.gov A key advantage of these catalysts is their effectiveness under environmentally benign conditions, utilizing water and ethanol (B145695) as solvents under aerobic conditions. researchgate.netacs.orgnih.govnih.gov
The performance of these catalysts is exemplified by the high yields achieved in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. The catalyst derived from 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), denoted as Pd@PP-3, has shown particularly noteworthy activity.
Table 2: TON and TOF Values for Diphosphine POP Catalysts in Suzuki-Miyaura Reactions
| Catalyst | Aryl Halide | Phenylboronic Acid | TON | TOF (h⁻¹) |
|---|---|---|---|---|
| Pd@PP-3 | 4-Bromoanisole | Phenylboronic acid | 1980 | 3960 |
| Pd@PP-3 | 4-Bromotoluene | Phenylboronic acid | 1960 | 3920 |
| Pd@PP-3 | 4-Chlorotoluene | Phenylboronic acid | 1940 | 1293 |
| Pd@PP-8 | 4-Bromoanisole | Phenylboronic acid | 2000 | 4000 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. The data highlights the high efficiency of these catalysts. researchgate.net
Recyclability and Stability of Heterogeneous Systems
A primary motivation for heterogenizing palladium-phosphine catalysts is the ability to easily recover and reuse them, thereby reducing operational costs and minimizing palladium contamination in the final products. Both MOF-based and POP-supported catalysts have demonstrated significant potential in this regard.
The UiO-66-PPh2-Pd catalyst has been shown to be reusable for multiple catalytic runs without a significant loss of activity. researchgate.net For instance, in Heck coupling reactions, the catalyst maintained its high performance for at least four consecutive cycles. researchgate.net Similarly, other studies on related UiO-66 supported palladium catalysts have reported reusability for up to seven or even nine cycles in Suzuki and other coupling reactions, with minimal palladium leaching. researchgate.netresearchgate.net The robust crystalline structure of the MOF helps to prevent the aggregation and deactivation of the palladium species. researchgate.net
Palladium catalysts supported in microporous phosphine polymer networks also exhibit excellent recyclability. researchgate.netacs.orgnih.govnih.gov These catalysts have been successfully reused for at least five consecutive reaction cycles in Suzuki-Miyaura couplings without a significant decrease in their catalytic activity. researchgate.netacs.orgnih.govnih.gov Crucially, the palladium leaching from these polymer networks is reported to be very low, which is a critical factor for applications in the synthesis of pharmaceuticals and fine chemicals where product purity is paramount. researchgate.netacs.orgnih.govnih.gov The porous structure of the polymers not only provides a high concentration of active sites but also effectively entraps the palladium species, preventing their release into the reaction medium. nih.gov
Table 3: Recyclability of Heterogeneous Palladium-Phosphine Catalysts
| Catalyst System | Reaction Type | Number of Cycles | Final Yield/Activity | Reference |
|---|---|---|---|---|
| UiO-66-PPh2-Pd | Heck Coupling | 4 | Maintained high activity | researchgate.net |
| Pd@PP-3 (POP) | Suzuki-Miyaura | 5 | No appreciable change in reactivity | researchgate.net |
| UiO-66-biguanidine/Pd | Suzuki-Miyaura | 9 | 86% yield in 9th cycle | researchgate.net |
Emerging Frontiers and Future Research Directions
Palladium-Tricyclohexylphosphine Complexes in Intracellular Catalysis and Biological Applications
The application of transition-metal catalysis within living cells is a burgeoning field of research, aiming to perform synthetic chemistry in a biological environment. Palladium complexes are particularly attractive due to their versatile reactivity. However, the intracellular environment, with its multitude of potential coordinating species like glutathione, presents a significant challenge, often leading to rapid catalyst deactivation. nih.goved.ac.uk
Discrete palladium(II) complexes featuring specifically designed phosphine (B1218219) ligands have shown promise in mediating reactions like depropargylation and deallylation within cell lysates and even in living mammalian cells. nih.gov These engineered complexes exhibit a crucial balance of reactivity and stability, outperforming other palladium sources that are quickly neutralized in such complex media. nih.gov While many palladium sources are effective in simple buffers, their efficacy drops dramatically in cellular environments. nih.gov
The strategic design of the phosphine ligand is paramount. By modifying the ligand, researchers can tune the catalyst's properties, including its solubility, stability, and reactivity. nih.gov Furthermore, ligands can be engineered to include targeting moieties. For instance, incorporating hydrophobic phosphonium (B103445) groups can direct the palladium complex to accumulate within specific organelles like mitochondria, opening the door for spatially controlled intracellular chemistry. nih.gov
Although research has highlighted the potential of various phosphine ligands, such as tri(2-furyl)phosphine, in developing bioorthogonal palladium catalysts, the exploration of a wide range of ligands, including the robust tricyclohexylphosphine (B42057), continues. nih.gov The challenge remains to develop catalysts that are not only stable and effective in the cellular milieu but also biocompatible. ed.ac.uk The insights gained from current systems are paving the way for the future design of advanced palladium catalysts for in vivo applications.
| Research Focus | Key Finding | Challenge Addressed | Reference |
|---|---|---|---|
| Intracellular Deprotection | Discrete Pd(II) complexes with designed phosphine ligands can perform deallylation and depropargylation in cell lysates and living cells. | Rapid deactivation of palladium catalysts in complex biological media. | nih.gov |
| Mitochondrial Targeting | Ligands can be engineered with phosphonium groups to target mitochondria. | Lack of spatial control for intracellular reactions. | nih.gov |
| Bioorthogonal Activity | A Pd(OAc)₂-iPhos complex showed high uncaging activity in complete cell culture media. | Detrimental effect of proteins and vitamins in culture media on catalyst performance. | |
| Catalyst Deactivation | The presence of numerous biological chelators and catalyst poisons in the cellular environment is a major hurdle. | The inherent instability of many transition metal catalysts in vivo. | ed.ac.uk |
Development of More Robust and Sustainable Catalytic Systems
Sustainability in catalysis is a multi-faceted goal, encompassing the use of earth-abundant metals, developing recyclable systems, and designing energy-efficient processes. For precious metals like palladium, creating more robust and reusable catalysts is a primary objective to minimize waste and cost. The use of tricyclohexylphosphine as a ligand is inherently beneficial in this regard. Its steric bulk and strong σ-donating ability stabilize the palladium center, often leading to higher catalyst turnover numbers and longevity.
A key strategy for enhancing sustainability is the recovery and reuse of homogeneous catalysts. Organic solvent nanofiltration (OSN) has emerged as a promising technique to separate palladium catalysts from reaction mixtures without resorting to energy-intensive methods. This allows for the successful reuse of the catalyst and ligand system over multiple cycles while maintaining high reaction conversion. rsc.org
Another approach involves the immobilization of the palladium complex onto a solid support. This heterogenization of a homogeneous catalyst facilitates easy separation and recycling. Research into hierarchical phosphorus-enriched organic polymers as supports for palladium catalysts is a step in this direction, aiming to create stable and reusable systems that prevent the leaching of the precious metal.
The development of catalysts that operate efficiently at very low loadings (low parts-per-million) is also a critical aspect of sustainable chemistry. Systems that achieve high turnover numbers reduce the amount of palladium required, which is both economically and environmentally advantageous. organic-chemistry.org Future research will likely focus on integrating the inherent stability of Pd-PCy₃ complexes with advanced support and recovery technologies to create truly sustainable catalytic processes.
New Reaction Discovery Enabled by PCy₃ Ligands
The unique electronic and steric properties of the tricyclohexylphosphine ligand have been instrumental in expanding the scope of palladium catalysis, enabling reactions that were previously difficult or impossible. The combination of high basicity and a large cone angle makes PCy₃ highly effective at promoting key steps in catalytic cycles, particularly oxidative addition and reductive elimination.
One of the most significant contributions of Pd-PCy₃ systems has been in the activation of challenging substrates. For instance, simple and inexpensive palladium adducts of tricyclohexylphosphine have demonstrated the highest activity observed for the Stille coupling of non-activated and deactivated aryl chlorides. rsc.org This breakthrough allows for the use of more readily available and cheaper starting materials in complex molecule synthesis.
Complexes such as Bis(tricyclohexylphosphine)palladium(0) (B1270768) and Dichlorobis(tricyclohexylphosphine)palladium(II) have become indispensable catalysts for a wide range of cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com These include:
Suzuki-Miyaura Coupling
Heck Reaction
Sonogashira Coupling
Buchwald-Hartwig Amination
Negishi Coupling
Hiyama Coupling
| Reaction Name | Substrate Class Enabled | Key Advantage of PCy₃ | Reference |
|---|---|---|---|
| Stille Coupling | Deactivated Aryl Chlorides | High catalyst activity for unreactive substrates. | rsc.org |
| Suzuki-Miyaura Coupling | Various aryl halides and boronic acids | General high efficiency and stability. | sigmaaldrich.comsigmaaldrich.com |
| Heck Reaction | Vinyl bromides and alkenes | Promotes high stability and selectivity. | organic-chemistry.orgsigmaaldrich.com |
| Buchwald-Hartwig Amination | Aryl halides and amines | Efficient C-N bond formation. | sigmaaldrich.comsigmaaldrich.com |
| Sonogashira Coupling | Aryl halides and terminal alkynes | Facilitates coupling for complex structures. | sigmaaldrich.comsigmaaldrich.com |
Understanding Catalyst Deactivation Pathways and Regeneration Strategies
Despite their robustness, all catalysts are susceptible to deactivation over time, which can be a significant financial burden in industrial processes. lzchemical.com For palladium catalysts, including those with PCy₃ ligands, common deactivation mechanisms include the formation of inactive palladium black (agglomeration), poisoning by impurities (e.g., sulfur), and coking, where the catalyst surface and pores are blocked by reaction products or byproducts. lzchemical.comresearchgate.netmdpi.com This blockage can cover the active palladium sites and impede the transport of reactants and products. researchgate.netresearchgate.net
Understanding these pathways is crucial for designing more resilient catalysts and effective regeneration protocols. Studies on deactivated palladium-on-carbon (Pd/C) catalysts have shown that a primary reason for lost activity is the accumulation of organic species in the catalyst's pores. mdpi.comgychbjb.com Characterization techniques such as BET surface area analysis, X-ray photoelectron spectroscopy (XPS), and transmission electron microscopy (TEM) are vital for diagnosing the cause of deactivation. mdpi.com
Several regeneration strategies have been developed to restore catalyst activity. A common and effective method involves washing the spent catalyst with appropriate solvents, sometimes in combination with sonication, to remove the adsorbed organic foulants. gychbjb.com For example, a mixture of chloroform (B151607) and glacial acetic acid has been used to successfully regenerate Pd(OH)₂/C catalysts, allowing them to be recycled multiple times without a significant drop in yield. mdpi.comresearchgate.net In other cases, thermal treatment of the spent catalyst in a controlled atmosphere can burn off carbonaceous deposits and redisperse the palladium particles, although this can sometimes lead to irreversible changes if not carefully controlled. researchgate.net The development of simple, efficient, and non-destructive regeneration methods remains a key area of research to improve the economic and environmental footprint of palladium catalysis.
Advancements in Multi-component and Cascade Reactions
Multi-component and cascade reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple precursors in a single step. nih.gov These processes are highly atom-economical and sustainable, as they reduce the number of synthetic steps, solvent usage, and purification operations. Palladium catalysis has been at the forefront of developing novel cascade reactions.
Recent advancements have seen the development of palladium-catalyzed cascade reactions that can form multiple carbon-carbon and carbon-halogen bonds in one pot, generating several contiguous stereocenters with high selectivity. rsc.org For example, a diastereoselective dihalogenation of alkyne-tethered cyclohexadienones proceeds through a cascade of cis-halopalladation, migratory insertion, and nucleophilic attack to build complex hydrobenzofuran scaffolds. rsc.org
While many of these advanced systems utilize specific bidentate or specialized phosphine ligands like XantPhos, the fundamental principles often rely on the precise control of the palladium catalyst's reactivity and stability. nih.gov The robust and electronically rich nature of palladium-tricyclohexylphosphine complexes makes them strong potential candidates for future development in this area. The stability imparted by the PCy₃ ligand could help the catalyst survive the often-demanding conditions of multi-step cascade sequences, while its electronic properties could be harnessed to control the selectivity of individual steps. Future research will likely explore the application of simple, bulky monodentate ligands like PCy₃ in designing novel and practical multi-component and cascade reactions.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Palladium;tricyclohexylphosphanium complexes?
- Methodological Answer : this compound complexes are typically synthesized via ligand substitution reactions. A common protocol involves reacting palladium precursors (e.g., PdCl₂) with tricyclohexylphosphine ligands in anhydrous tetrahydrofuran (THF) under inert conditions. Triethylamine is often added to neutralize byproducts, and the reaction is monitored via thin-layer chromatography (TLC) over 48–72 hours . Purification involves column chromatography using silica gel, with hexane/ethyl acetate gradients. Critical parameters include ligand-to-metal molar ratios (1:1–1:2), solvent purity, and reaction temperature (room temperature to 60°C) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound complexes?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ³¹P NMR is critical for confirming ligand coordination (δ ~20–30 ppm for phosphine ligands). ¹H and ¹³C NMR assess ligand integrity .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and bond lengths. Crystals are grown via slow evaporation of saturated THF/hexane solutions. Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. What factors influence the stability of this compound complexes under varying conditions?
- Methodological Answer : Stability is assessed via:
- pH Sensitivity : Complexes degrade in acidic conditions (pH < 4) due to protonation of phosphine ligands. Buffered solutions (pH 6.0–6.5) are recommended for storage .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Storage at −20°C in argon-filled vials minimizes oxidation .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility, while protic solvents (e.g., water) induce ligand dissociation .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity data for this compound complexes?
- Methodological Answer : Contradictions arise from variability in:
- Ligand Purity : Impurities (e.g., oxidized phosphine byproducts) reduce catalytic efficiency. Use recrystallized ligands and quantify purity via HPLC .
- Reaction Conditions : Control oxygen/moisture levels rigorously (Schlenk techniques) and standardize substrate concentrations. Cross-validate results using multiple catalysis models (e.g., Suzuki-Miyaura vs. Heck reactions) .
- Data Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design and statistical significance .
Q. What strategies are recommended for studying ligand electronic effects on catalytic mechanisms?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox activity. Software like Gaussian 16 with B3LYP functionals and LANL2DZ basis sets is standard .
- Spectroscopic Probes : In situ IR spectroscopy monitors CO stretching frequencies in Pd-CO intermediates to infer electron density changes .
- Comparative Studies : Synthesize analogs with electron-donating (e.g., –OMe) or withdrawing (e.g., –NO₂) substituents and compare turnover frequencies (TOF) .
Q. How can environmental degradation pathways of this compound complexes be analyzed?
- Methodological Answer :
- Degradation Studies : Expose complexes to UV light (254 nm) or natural sunlight in aqueous/organic matrices. Monitor Pd leaching via ICP-MS and ligand breakdown via LC-MS .
- Ecotoxicology : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC₅₀). Compare results to regulatory thresholds (e.g., EU Water Framework Directive) .
- Literature Synthesis : Cross-reference class-based data (e.g., organopalladium compounds) to predict degradation products when direct studies are lacking .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
